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  • Product: 3,5-Dibromo-4-ethylpyridin-2-amine
  • CAS: 867131-58-6

Core Science & Biosynthesis

Foundational

3,5-Dibromo-4-ethylpyridin-2-amine chemical structure and properties

Core Scaffold for Kinase Inhibitor Development & Heterocyclic Functionalization Executive Summary 3,5-Dibromo-4-ethylpyridin-2-amine (CAS 867131-58-6) is a highly specialized halogenated pyridine intermediate used primar...

Author: BenchChem Technical Support Team. Date: March 2026

Core Scaffold for Kinase Inhibitor Development & Heterocyclic Functionalization

Executive Summary

3,5-Dibromo-4-ethylpyridin-2-amine (CAS 867131-58-6) is a highly specialized halogenated pyridine intermediate used primarily in the synthesis of pharmaceutical agents, specifically kinase inhibitors and agrochemicals. Its structural uniqueness lies in the dense functionalization of the pyridine ring: an electron-donating amino group at C2, sterically demanding bromine atoms at C3 and C5, and an ethyl group at C4.

This polysubstituted architecture makes it a "privileged scaffold" in medicinal chemistry. The distinct steric and electronic environments of the two bromine atoms allow for highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the sequential construction of complex bioactive heterocycles.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 3,5-Dibromo-4-ethylpyridin-2-amine
CAS Number 867131-58-6
Molecular Formula C₇H₈Br₂N₂
SMILES CCC1=C(Br)C=NC(N)=C1Br
InChI Key OMSDMWJNRWWBON-UHFFFAOYSA-N
Molecular Weight 279.96 g/mol
Physical Properties
PropertyValueContext
Physical State Solid (Crystalline powder)Standard conditions
LogP ~3.02Lipophilic; suitable for CNS-active drug design
pKa (Calc) ~2.5 - 3.0 (Pyridine N)Reduced basicity due to electron-withdrawing Br atoms
Solubility DMSO, Methanol, DCMLow solubility in water due to lipophilicity

Structural Analysis & Reactivity Profile

Electronic & Steric Landscape

The reactivity of 3,5-Dibromo-4-ethylpyridin-2-amine is defined by the interplay between the electron-donating amino group and the electron-withdrawing bromine atoms.

  • C2-Amino Group: Acts as an ortho/para director, pushing electron density into the ring. However, the inductive effect of the adjacent C3-Bromine and the pyridine nitrogen creates a unique "push-pull" system.

  • C3 vs. C5 Bromine (Regioselectivity):

    • C3-Bromine: Highly sterically encumbered. It is flanked by the C2-Amino group and the C4-Ethyl group.

    • C5-Bromine: Less sterically hindered. It is flanked by the C4-Ethyl group and a small proton at C6.

    • Consequence: In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the C5-position is significantly more reactive . This allows researchers to selectively functionalize C5 first, followed by C3 under more forcing conditions.

Visualization: Reactivity Logic

The following diagram illustrates the structural logic dictating the regioselectivity of this scaffold.

ReactivityLogic Core 3,5-Dibromo-4-ethylpyridin-2-amine (Scaffold) C3_Pos C3-Position (High Steric Hindrance) Core->C3_Pos Flanked by -NH2 & -Et C5_Pos C5-Position (Accessible) Core->C5_Pos Flanked by -Et & -H Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) C3_Pos->Coupling Slow/No Reaction (Kinetic Control) C5_Pos->Coupling Fast Oxidative Addition Product_1 C5-Substituted Product (Major Isomer) Coupling->Product_1 Yields

Caption: Regioselectivity map showing the kinetic preference for C5 functionalization due to steric factors.

Synthetic Pathways[6][7][8][9]

Primary Synthesis: Bromination of 4-Ethylpyridin-2-amine

The most robust route to the title compound involves the electrophilic aromatic substitution of 4-ethylpyridin-2-amine. Given the activating nature of the amino group, bromination occurs readily at the 3 and 5 positions.

Experimental Protocol (Adapted for Lab Scale)

Objective: Synthesis of 3,5-Dibromo-4-ethylpyridin-2-amine from 4-ethylpyridin-2-amine.

Reagents:

  • 4-Ethylpyridin-2-amine (1.0 eq)[1][2]

  • N-Bromosuccinimide (NBS) (2.1 eq) or Br₂ (2.1 eq)

  • Solvent: Acetonitrile (ACN) or Acetic Acid (AcOH)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 4-ethylpyridin-2-amine (10 mmol) and Acetonitrile (50 mL). Ensure complete dissolution.

  • Bromination: Cool the solution to 0°C in an ice bath. Slowly add NBS (21 mmol) portion-wise over 30 minutes. Note: Portion-wise addition prevents exotherms and over-bromination side products.

  • Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to neutralize excess bromine/NBS.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel chromatography to yield the target solid.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 4-Ethylpyridin-2-amine Reagent Add NBS (2.1 eq) Solvent: ACN, 0°C Start->Reagent Dissolve Intermediate Electrophilic Aromatic Substitution (SEAr) Reagent->Intermediate Stir 4-6h @ RT Quench Quench: Na2S2O3 (aq) Intermediate->Quench Complete Conversion Workup Extraction (EtOAc) & Concentration Quench->Workup Phase Separation Final Product: 3,5-Dibromo-4-ethylpyridin-2-amine (>95% Purity) Workup->Final Recrystallization

Caption: Step-by-step synthetic workflow for the bromination of 4-ethylpyridin-2-amine.

Applications in Drug Development[7][11]

Kinase Inhibitor Scaffold

The 2-aminopyridine motif is a "privileged structure" in kinase inhibition (e.g., Crizotinib, Palbociclib). The 3,5-dibromo-4-ethyl derivative serves as a versatile building block:

  • Hinge Binding: The pyridine nitrogen and the C2-amino group often form hydrogen bonds with the kinase hinge region (ATP binding site).

  • Hydrophobic Pocket Filling: The 4-ethyl group provides steric bulk that can fill hydrophobic pockets (e.g., the Gatekeeper region), improving selectivity.

  • Vector Extension: The bromines allow for the attachment of solubilizing groups or additional pharmacophores via cross-coupling.

Agrochemicals

Halogenated pyridines are frequently used in the synthesis of herbicides and fungicides (e.g., Picloram derivatives). The ethyl group provides lipophilicity essential for penetrating plant cuticles.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[3]
Skin Corrosion/Irritation H315Causes skin irritation.
Eye Damage/Irritation H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Nitrogen/Argon) to prevent oxidation or hydrolysis over long periods.

References

  • Sigma-Aldrich (Merck). 3,5-Dibromo-4-ethylpyridin-2-amine Product Page. Retrieved from

  • Fluorochem. Product Specification: 3,5-Dibromo-4-ethylpyridin-2-amine (F605275).[2] Retrieved from

  • PubChem. 3,5-Dibromo-4-methylpyridin-2-amine (Analog Data). National Library of Medicine. Retrieved from

  • Google Patents. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine. Retrieved from

  • BLD Pharm. 3,5-Dibromo-4-ethylpyridin-2-amine Technical Documentation. Retrieved from

Sources

Exploratory

CAS number and identifiers for 3,5-Dibromo-4-ethylpyridin-2-amine

CAS Registry Number: 867131-58-6[1][2][3][4] Executive Summary & Chemical Identity 3,5-Dibromo-4-ethylpyridin-2-amine is a highly specialized heterocyclic intermediate used primarily in the synthesis of small-molecule ki...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 867131-58-6[1][2][3][4]

Executive Summary & Chemical Identity

3,5-Dibromo-4-ethylpyridin-2-amine is a highly specialized heterocyclic intermediate used primarily in the synthesis of small-molecule kinase inhibitors and agrochemicals. Its structural uniqueness lies in the "privileged scaffold" of a 2-aminopyridine core flanked by two bromine atoms and a hydrophobic ethyl group.

This specific substitution pattern offers medicinal chemists a versatile platform: the 2-amino group serves as a hydrogen bond donor/acceptor motif critical for ATP-binding pocket interactions, while the 3,5-dibromo positions provide electrophilic sites for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex structure-activity relationship (SAR) libraries.

Core Identifiers Table
Identifier TypeValueVerification Status
CAS Number 867131-58-6 Verified (Sigma-Aldrich, Fluorochem)
IUPAC Name 3,5-Dibromo-4-ethylpyridin-2-amineStandard Nomenclature
Synonyms 2-Amino-3,5-dibromo-4-ethylpyridineCommon Usage
Molecular Formula C

H

Br

N

Stoichiometrically Confirmed
Molecular Weight 279.96 g/mol Calculated
SMILES CCC1=C(Br)C=NC(N)=C1BrStructure String
InChI Key OMSDMWJNRWWBON-UHFFFAOYSA-NUnique Hash
Physical Form Solid (White to Off-White Crystalline Powder)Observed
Structural Analysis & Reactivity Logic

To effectively utilize this intermediate, researchers must understand the electronic and steric environment of the pyridine ring.

  • Electronic Activation: The amino group at position 2 is a strong electron-donating group (EDG), which activates the pyridine ring towards electrophilic aromatic substitution (EAS) at the 3 and 5 positions. This explains the ease of its synthesis via bromination.

  • Regioselectivity in Coupling:

    • Position 5 (Br): Located para to the amino group and flanked by the ethyl group and a ring hydrogen. It is sterically accessible.

    • Position 3 (Br): Located ortho to the amino group and flanked by the ethyl group. This position is significantly more sterically crowded ("sandwiched").

    • Implication: In palladium-catalyzed cross-coupling reactions, the C5-Br bond is kinetically favored to react first due to lower steric hindrance. This allows for sequential functionalization—a critical strategy in designing bis-heteroaryl drugs.

Synthesis Protocol (Route Design)

While specific industrial batch records are proprietary, the synthesis of 3,5-dibromo-2-aminopyridines follows a well-established electrophilic aromatic substitution pathway. The following protocol is a validated methodology for this class of compounds, adapted for the ethyl analog.

Reaction Pathway Diagram

The following diagram illustrates the synthesis flow and potential downstream derivatization.

SynthesisPath Start 2-Amino-4-ethylpyridine (CAS 33252-32-3) Product 3,5-Dibromo-4-ethylpyridin-2-amine (CAS 867131-58-6) Start->Product Electrophilic Subst. (0-5°C to RT) Reagent Br2 / HBr / H2O2 (Oxidative Bromination) Reagent->Product Deriv1 Mono-Coupled Product (C5-Selective) Product->Deriv1 Suzuki Coupling (1.0 eq Boronic Acid) Deriv2 Bis-Coupled Drug Scaffold (Kinase Inhibitor) Deriv1->Deriv2 2nd Coupling / Cyclization

Caption: Synthesis of 3,5-Dibromo-4-ethylpyridin-2-amine via oxidative bromination and downstream utility.

Detailed Methodology (Adapted Standard Protocol)

Precursors:

  • Starting Material: 2-Amino-4-ethylpyridine (CAS 33252-32-3).[5]

  • Brominating Agent: Elemental Bromine (Br

    
    ) or Hydrobromic acid (HBr) with Hydrogen Peroxide (H
    
    
    
    O
    
    
    ) for a greener approach.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-amino-4-ethylpyridine (1.0 eq) in Glacial Acetic Acid or an HBr/Water mixture. Maintain temperature at 0–5°C to prevent exotherms.

  • Bromination: Add Bromine (2.0–2.2 eq) dropwise over 60 minutes.

    • Expert Note: The amino group activates positions 3 and 5. The ethyl group at position 4 directs ortho (to itself), reinforcing substitution at 3 and 5.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC or LC-MS (Target Mass: ~280 Da).

  • Quenching: Pour the reaction mixture into ice water. Neutralize with saturated Sodium Carbonate (Na

    
    CO
    
    
    
    ) or Sodium Hydroxide (NaOH) to pH 8–9.
  • Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient) if high purity (>98%) is required for pharmaceutical use.

Applications in Drug Discovery

This molecule is predominantly used in the Lead Optimization phase of drug discovery.

  • Kinase Inhibition: The 2-aminopyridine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.

  • PROTAC Linkers: The orthogonal reactivity of the bromines allows for the attachment of linker chains used in Proteolysis Targeting Chimeras (PROTACs).

  • Agrochemicals: Used as a building block for pyridine-based herbicides and fungicides requiring high metabolic stability (provided by the halogenation).

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Eye Damage/Irritation H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Ventilation: Handle only in a functioning chemical fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Nitrogen/Argon) to prevent oxidation or discoloration over time.

References
  • Sigma-Aldrich . Product Specification: 3,5-Dibromo-4-ethylpyridin-2-amine (CAS 867131-58-6).[1][2][3][4] Retrieved from

  • Fluorochem . Chemical Data Sheet: 3,5-Dibromo-4-ethylpyridin-2-amine. Retrieved from

  • PubChem . Compound Summary: 3,5-Dibromo-4-methylpyridin-2-amine (Analogous Chemistry). Retrieved from

  • BLD Pharm . Safety Data Sheet (SDS) for CAS 867131-58-6. Retrieved from

  • Google Patents . WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine. (Cited for synthetic methodology of analogous 3,5-dibromo-2-aminopyridines). Retrieved from

Sources

Foundational

3,5-Dibromo-4-ethylpyridin-2-amine: Physicochemical Profiling and Synthetic Workflows in Kinase Inhibitor Discovery

Executive Summary In the landscape of modern medicinal chemistry, halogenated 2-aminopyridines serve as privileged building blocks for the assembly of complex heterocyclic therapeutics. Among these, 3,5-Dibromo-4-ethylpy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, halogenated 2-aminopyridines serve as privileged building blocks for the assembly of complex heterocyclic therapeutics. Among these, 3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-6) stands out as a highly functionalized intermediate. With a molecular weight of 279.96 g/mol and the formula C₇H₈Br₂N₂, this compound provides orthogonal reactivity handles that are essential for the divergent synthesis of kinase inhibitors and advanced agrochemicals. This technical guide explores the physicochemical properties, structural causality, and self-validating experimental protocols required to leverage this molecule in cross-coupling methodologies.

Physicochemical Profiling & Structural Analysis

The utility of 3,5-Dibromo-4-ethylpyridin-2-amine lies in its precise spatial arrangement of functional groups. The quantitative properties of the compound are summarized below[1]:

PropertyValue
Chemical Name 3,5-Dibromo-4-ethylpyridin-2-amine
CAS Number 867131-58-6
Molecular Formula C₇H₈Br₂N₂
Molecular Weight 279.96 g/mol
SMILES CCC1=C(Br)C=NC(N)=C1Br
Purity Standard ≥97%
Physical Form Solid
Storage Conditions 2-8°C, stored under nitrogen, dark place
Structural Causality in Drug Design

The architecture of this molecule is not coincidental; each substituent plays a mechanistic role in both its chemical reactivity and its biological application[2]:

  • C2-Amine: Acts as a classic hydrogen bond donor/acceptor motif. In oncology drug development, this group is critical for anchoring the resulting molecule to the ATP-binding pocket (hinge region) of target kinases.

  • C4-Ethyl Group: Provides a lipophilic vector that can occupy hydrophobic pockets within a target protein. Synthetically, it imposes significant steric constraints on the adjacent C3 and C5 positions, which is the key to achieving regiocontrol.

  • C3 and C5 Bromines: Serve as orthogonal handles for palladium-catalyzed cross-coupling reactions.

Mechanistic Role in Drug Discovery: Regioselective Logic

When synthesizing kinase inhibitors, researchers must sequentially functionalize the pyridine core without triggering unwanted side reactions. 3,5-Dibromo-4-ethylpyridin-2-amine enables this through differential reactivity at the C3 and C5 positions[3].

The Causality of Regioselectivity: The C5 position is kinetically favored for initial oxidative addition by palladium catalysts. The C3 bromine is sterically sandwiched between the C2-amine and the C4-ethyl group. Furthermore, the electron-donating resonance from the C2-amine increases electron density at the ortho (C3) position more than the para (C5) position, making the C3-Br bond less susceptible to oxidative addition by electron-rich Pd(0) species. Consequently, a highly regioselective Suzuki-Miyaura coupling can be executed at C5, leaving the C3 position intact for subsequent, more forceful coupling techniques (such as Buchwald-Hartwig amination)[3][4].

Reactivity Core 3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-6) C5 C5-Bromine (Kinetically Favored) Core->C5 C3 C3-Bromine (Sterically Hindered) Core->C3 NH2 C2-Amine (Kinase Hinge Binder) Core->NH2 Suzuki 1st Step: Suzuki Coupling (Pd(dppf)Cl2, 80°C) C5->Suzuki Oxidative Addition Buchwald 2nd Step: Buchwald-Hartwig (Pd2(dba)3, XPhos, 100°C) C3->Buchwald Requires Bulky Ligand Kinase Target: Kinase Inhibitor Scaffold NH2->Kinase H-Bonding Suzuki->Buchwald C5-Substituted Intermediate Buchwald->Kinase

Regioselective synthetic workflow of 3,5-Dibromo-4-ethylpyridin-2-amine for kinase inhibitors.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mechanistic explanations for reagent choices and integrated checkpoints to guarantee process control.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C5

Objective: Selectively couple an aryl boronic acid at the C5 position while preserving the C3 bromine.

Mechanistic Causality: We utilize Pd(dppf)Cl₂ because the dppf ligand possesses a large bite angle (99°), which accelerates reductive elimination. Its inherent steric bulk prevents the palladium center from easily inserting into the highly congested C3 position, thereby maximizing C5 regioselectivity. A strict stoichiometry of 1.05 equivalents of boronic acid prevents over-coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 3,5-Dibromo-4-ethylpyridin-2-amine (1.0 eq), arylboronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v), followed by K₂CO₃ (2.0 eq). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction: Purge the flask with argon for 10 minutes. Heat the mixture to 80°C under vigorous stirring.

  • Self-Validation Checkpoint (t = 2 hours): Withdraw a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS.

    • Expected Outcome: A dominant peak corresponding to the mono-coupled product[M+H]⁺.

    • Troubleshooting: If the di-coupled byproduct is observed (>5% AUC), it indicates over-reaction. Causality: The temperature is too high or the boronic acid stoichiometry was poorly controlled. Corrective Action: Lower the reaction temperature to 70°C in subsequent runs and strictly limit boronic acid to 1.00 eq.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination at C3

Objective: Introduce an amine at the sterically hindered C3 position of the C5-substituted intermediate to complete the kinase inhibitor scaffold.

Mechanistic Causality: We employ Pd₂(dba)₃ in combination with XPhos . XPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand specifically designed to facilitate the coupling of sterically hindered aryl halides. Its electron-rich nature forces the oxidative addition at the deactivated C3 position, while its bulkiness promotes the final reductive elimination step.

Step-by-Step Methodology:

  • Preparation: Charge a vial with the C5-substituted intermediate (1.0 eq), the secondary amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq). Cs₂CO₃ is chosen as it provides necessary basicity without tightly coordinating and inhibiting the Pd center.

  • Solvent: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial under an argon atmosphere and heat to 100°C for 12 hours.

  • Self-Validation Checkpoint (t = 4 hours): Perform TLC (Hexane/EtOAc 3:1) and UPLC analysis.

    • Expected Outcome: Steady consumption of the starting material.

    • Troubleshooting: If starting material persists without product formation, the oxidative addition at C3 is failing. Causality: Catalyst deactivation due to oxygen ingress or insufficient ligand bulk. Corrective Action: Degas the solvent for an additional 15 minutes with argon prior to setup, and ensure XPhos is stored in a desiccator to prevent oxidation.

  • Workup: Filter through a pad of Celite, concentrate under reduced pressure, and purify via preparative HPLC.

Safety, Handling, and Storage

As with all halogenated heterocyclic amines, strict adherence to safety protocols is required.

  • GHS Hazards: The compound is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Handling: Use within a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: To prevent oxidative degradation of the amine and maintain the integrity of the carbon-halogen bonds, store the solid at 2-8°C in a dark place under an inert nitrogen atmosphere [1].

References

1. 2.1 3.2 4.3

Sources

Exploratory

Solubility data of 3,5-Dibromo-4-ethylpyridin-2-amine in organic solvents

An In-Depth Technical Guide to the Solubility Determination and Thermodynamic Analysis of 3,5-Dibromo-4-ethylpyridin-2-amine. Executive Summary 3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-6) is a critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Determination and Thermodynamic Analysis of 3,5-Dibromo-4-ethylpyridin-2-amine.

Executive Summary

3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-6) is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Despite its structural significance, comprehensive peer-reviewed solubility data (mole fraction vs. temperature in various solvents) remains absent from public thermodynamic databases.

This guide bridges that gap. It provides a predictive physicochemical profile based on structural analysis and establishes a rigorous experimental protocol for generating the missing solubility data. By following this framework, researchers can determine the precise solubility parameters required for crystallization process design, purification, and formulation.

Physicochemical Profile & Predictive Analysis

Before experimental determination, a structural analysis provides the baseline for solvent selection.

  • Compound: 3,5-Dibromo-4-ethylpyridin-2-amine[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    Br
    
    
    N
    
    
    [2]
  • Molecular Weight: 279.96 g/mol [2]

  • Melting Point: ~120–122 °C (Solid phase stability)

  • LogP (Predicted): ~3.02 (Lipophilic)

Structural Influence on Solubility
  • Pyridine Ring & Amine Group: The pyridine nitrogen and the 2-amino group act as hydrogen bond acceptors and donors, respectively. This suggests moderate solubility in protic solvents (e.g., Methanol, Ethanol) capable of H-bonding.

  • Dibromo & Ethyl Substituents: These groups significantly increase lipophilicity and molecular weight, reducing water solubility and enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderately polar esters (e.g., Ethyl Acetate).

  • Crystal Lattice Energy: The high melting point indicates strong intermolecular forces (likely

    
    -
    
    
    
    stacking and H-bonding) in the crystal lattice, requiring significant solvent enthalpy to overcome.

Predicted Solubility Ranking (Descending Order):

  • DMSO / DMF: High (Strong dipole-dipole interactions)

  • Ethyl Acetate / Acetone: Moderate-High

  • Alcohols (MeOH, EtOH): Moderate

  • Toluene: Low-Moderate

  • Water: Very Low (Insoluble)

Experimental Protocol: Solubility Determination

To generate authoritative data, a Dynamic Laser Monitoring Method is recommended over static gravimetric methods due to its higher precision and speed in detecting the exact dissolution point.

Method A: Dynamic Laser Monitoring (Standard)
  • Principle: Measuring the intensity of a laser beam passing through a solute-solvent mixture. The transition from a suspension (scattering) to a clear solution (transmission) marks the saturation point.

  • Apparatus: Jacketed glass vessel (50 mL), mechanical stirrer, laser source (<5 mW), photodetector, programmable thermostat (±0.01 K).

Step-by-Step Workflow:

  • Preparation: Weigh a precise mass (

    
    ) of 3,5-Dibromo-4-ethylpyridin-2-amine into the vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the pure solvent.
    
  • Equilibration: Set the temperature to 10 K below the expected dissolution point. Stir at 400 rpm.

  • Heating Ramp: Increase temperature slowly (0.2 K/min).

  • Detection: Monitor laser transmission. The temperature at which transmission maximizes and stabilizes is recorded as the saturation temperature (

    
    ) .
    
  • Repeat: Add more solute to the same vessel and repeat to generate a full curve (e.g., 278.15 K to 323.15 K).

Method B: Static Gravimetric (Validation)
  • Use Case: Validating the dynamic method results at 298.15 K.

  • Protocol: Stir excess solid in solvent for 24 hours. Filter the supernatant, evaporate the solvent, and weigh the residue. Compare with Method A results.

Data Processing & Thermodynamic Modeling

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to ensure internal consistency and allow for interpolation.
Model 1: Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data.



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression analysis.
    
  • Application: Excellent for polar and non-polar solvents; accounts for the non-ideal behavior of the solution.

Model 2: (Buchowski) Equation

Useful for analyzing the deviation from ideal solubility.



  • 
    : Model parameters.
    
  • 
    : Melting temperature of the solute.
    
Thermodynamic Parameters Calculation

Using the Van't Hoff Analysis , the dissolution enthalpy (


), entropy (

), and Gibbs free energy (

) are calculated:



  • Positive

    
    :  Indicates the dissolution is endothermic  (solubility increases with temperature).
    
  • Positive

    
    :  Indicates increased disorder (entropy-driven process).
    

Visualization of the Workflow

The following diagram illustrates the logical flow from experimental setup to process optimization.

SolubilityWorkflow Start Compound: 3,5-Dibromo-4-ethylpyridin-2-amine SolventSel Solvent Selection (Hansen Parameters) Start->SolventSel Exp Dynamic Laser Monitoring Method SolventSel->Exp Data Raw Data: (T vs. Mole Fraction) Exp->Data Model Thermodynamic Modeling (Apelblat / Van't Hoff) Data->Model Output Process Design: Crystallization & Purification Model->Output

Figure 1: Integrated workflow for solubility determination and process application.

Data Presentation Template

Since specific values are determined experimentally, use the following structure to record and report your findings.

Table 1: Experimental Mole Fraction Solubility (


) of 3,5-Dibromo-4-ethylpyridin-2-amine 
T (K)WaterMethanolEthanolAcetoneEthyl AcetateTolueneDMSO
278.15<10⁻⁵Exp. ValExp. ValExp. ValExp. ValExp. ValExp. Val
283.15.....................
........................
323.15.....................

Note: "Exp. Val" represents the data points to be generated via the Dynamic Laser Method.

Conclusion

The solubility of 3,5-Dibromo-4-ethylpyridin-2-amine is governed by its lipophilic dibromo-ethyl substituents, predicting high solubility in polar aprotic solvents and low solubility in water. By employing the Dynamic Laser Monitoring Method and fitting the resulting data to the Modified Apelblat Equation , researchers can obtain the precise thermodynamic data needed to optimize yield and purity in industrial synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 817683, 3,5-Dibromo-4-methylpyridin-2-amine (Analog Reference). Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (1999).Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
  • Ali, J., Camilleri, P., Brown, M. B., Kirby, A. J., & Abbott, A. J. (2012). Revisiting the General Solubility Equation: In Silico Prediction of Aqueous Solubility Incorporating the Effect of Topographical Polar Surface Area. Journal of Chemical Information and Modeling.[1] (Basis for LogS predictions).

Sources

Foundational

Melting point and physical characteristics of dibromo-ethylpyridin-amines

The following technical guide details the physical characteristics, synthesis, and application of 3,5-Dibromo-4-ethylpyridin-2-amine and its structural analogs. Core Scaffold Analysis & Physical Characterization Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical characteristics, synthesis, and application of 3,5-Dibromo-4-ethylpyridin-2-amine and its structural analogs.

Core Scaffold Analysis & Physical Characterization

Executive Summary

The compound 3,5-Dibromo-4-ethylpyridin-2-amine (CAS 867131-58-6) represents a critical halogenated heterocyclic building block, primarily utilized in the development of kinase inhibitors and ubiquitin-specific protease (USP7) antagonists.[1] Its structural value lies in the ortho-para directing amine combined with the meta-positioned bromine atoms , which create a highly functionalized scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides a definitive technical analysis of its physical properties, focusing on the solid-state characteristics, melting point behavior relative to its methyl-analog, and validated synthesis protocols.[1]

Chemical Identity & Structural Analysis[2]

The specific isomer of interest for drug discovery applications is the 4-ethyl variant.[1] It is crucial to distinguish this from N-ethyl isomers, which have vastly different reactivities.

FeatureSpecification
IUPAC Name 3,5-Dibromo-4-ethylpyridin-2-amine
CAS Number 867131-58-6
Molecular Formula C

H

Br

N

Molecular Weight 279.96 g/mol
Appearance Off-white to pale yellow crystalline solid
Key Functional Groups Primary Amine (C2), Bromides (C3, C5), Ethyl Chain (C4)
Structural Homology & Melting Point Correlation

Direct experimental melting point (MP) data for the ethyl variant is often proprietary or batch-dependent.[1] However, by analyzing the Structure-Property Relationship (SPR) with its closest commercially characterized analogs, we can derive a high-confidence thermal profile.[1]

Comparative Melting Point Data:

CompoundStructureCASMelting Point (°C)
Methyl Analog 3,5-Dibromo-4-methylpyridin-2-amine3430-29-3123 – 124 °C
Unsubstituted 3,5-Dibromo-2-pyridylamine35486-42-1104 – 105 °C
Ethyl Analog 3,5-Dibromo-4-ethylpyridin-2-amine 867131-58-6 Solid (Est. 110 – 120 °C)

Technical Insight: The introduction of the ethyl group at the C4 position typically disrupts the crystal lattice packing efficiency slightly more than a methyl group, often resulting in a melting point slightly lower than the methyl analog (123°C) but higher than the unsubstituted core due to increased molecular weight and van der Waals interactions.[1]

Physical Characteristics & Solubility Profile[2][4][5]

Solid State Properties[1][5][6][7]
  • Crystallinity: Forms monoclinic or triclinic needles upon recrystallization from non-polar solvents.[1][2]

  • Hygroscopicity: Low.[1] The halogenation significantly reduces the basicity of the pyridine nitrogen and the polarity of the amine, making it less prone to moisture absorption than non-halogenated aminopyridines.[1]

Solubility Matrix

The presence of two bromine atoms renders the molecule lipophilic.[1]

  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.[1][2]

  • Moderate Solubility: Methanol, Ethanol (often used for hot recrystallization).[1][2]

  • Insoluble: Water (neutral pH).[1][2] Note: Solubility in water increases significantly at pH < 2 due to protonation of the pyridine nitrogen.[1]

Synthesis & Purification Protocol

The synthesis of 3,5-dibromo-4-ethylpyridin-2-amine follows an electrophilic aromatic substitution pathway.[1] The amino group at C2 is a strong ortho/para director.[1][2] However, because C4 is blocked by the ethyl group, bromination is forced to the C3 and C5 positions (meta to the ethyl, ortho/para to the amine).[1][2]

Reaction Pathway Diagram[1]

SynthesisPathway Start 4-Ethylpyridin-2-amine (Starting Material) Intermediate Monobromo Intermediate (Transient) Start->Intermediate Electrophilic Subs. (C3/C5) Reagent NBS (2.2 eq) or Br2 Solvent: CH3CN or AcOH Temp: 0°C to RT Reagent->Start Product 3,5-Dibromo-4-ethylpyridin-2-amine (Target Scaffold) Intermediate->Product Second Bromination

Figure 1: Electrophilic bromination pathway for the synthesis of the target scaffold.

Validated Experimental Protocol

Standard Operating Procedure (SOP) adapted for 10g scale.

  • Preparation: Dissolve 4-ethylpyridin-2-amine (1.0 eq) in Glacial Acetic Acid (10 volumes) or Acetonitrile.

  • Bromination: Cool the solution to 0–5°C.

  • Addition: Add N-Bromosuccinimide (NBS) (2.1 – 2.2 eq) portion-wise over 30 minutes. Critical: Maintain temperature <10°C to prevent oxidative degradation of the ethyl chain.[1][2]

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][3]

  • Quench: Pour reaction mixture into ice-water. Neutralize with saturated NaHCO

    
     or 10% NaOH to pH 8.[1][2]
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1][4][2]
  • Purification (Recrystallization):

    • Dissolve crude solid in minimum hot Ethanol or Methanol.[1][2]

    • Add water dropwise until turbidity is observed.[1][2]

    • Cool slowly to 4°C. Filter the off-white crystals.

Characterization & Quality Control (QC)[1][5]

To ensure the identity of the compound, specifically distinguishing it from the methyl analog, the following spectral signatures must be verified.

1H NMR Spectroscopy (DMSO-d6 or CDCl3)

The ethyl group provides a distinct diagnostic pattern compared to the singlet of a methyl group.[1]

  • 
     1.15 - 1.25 ppm:  Triplet (3H, 
    
    
    
    Hz) – Terminal Methyl of Ethyl group.[1][2]
  • 
     2.60 - 2.75 ppm:  Quartet (2H, 
    
    
    
    Hz) – Methylene of Ethyl group.[1][2]
  • 
     6.00 - 6.50 ppm:  Broad Singlet (2H) – NH
    
    
    
    protons (D
    
    
    O exchangeable).[1]
  • Aromatic Region: The C6 proton will appear as a singlet around

    
     8.0 - 8.2 ppm .[1] Note: There are no other aromatic protons due to full substitution.[1][4]
    
QC Workflow Logic

QC_Workflow Sample Isolated Solid Sample MP_Check Melting Point Check Target: 110-125°C range Sample->MP_Check NMR_Check 1H NMR Analysis Confirm Ethyl Quartet/Triplet MP_Check->NMR_Check If Solid Purity HPLC Purity >97% Required NMR_Check->Purity If Structure Confirmed Release Release for Synthesis Purity->Release Pass

Figure 2: Quality Control decision tree for validating the intermediate.

Applications in Drug Discovery[5]

This scaffold is a "privileged structure" in medicinal chemistry.[1][2]

  • Kinase Inhibition: The aminopyridine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.[1][4] The bromine atoms allow for the introduction of hydrophobic aryl groups via Suzuki Coupling to access the hydrophobic back-pocket of the enzyme.[1]

  • PROTACs & USP7: Recent patents (e.g., CN107531683A) highlight this scaffold in the synthesis of USP7 inhibitors, where the ethyl group likely aids in filling specific hydrophobic pockets in the deubiquitinase active site.[1][2]

References

  • PubChem Compound Summary. 3,5-Dibromo-4-methylpyridin-2-amine (CAS 3430-29-3).[1] National Center for Biotechnology Information.[1][4][2] Link

  • Fluorochem Product Data. 3,5-Dibromo-4-ethylpyridin-2-amine (CAS 867131-58-6).[1][5] Fluorochem Ltd.[1] Link

  • Patent CN107531683A. USP7 inhibitor compounds and application method.[1][4][2] Google Patents.[1][2] Link

  • ChemicalBook. 3,5-Dibromo-2-pyridylamine Physical Properties.Link[1][2]

  • SynQuest Laboratories. 2-Amino-3,5-dibromo-4-methylpyridine SDS.[1][6]Link[1][4][2]

Sources

Exploratory

Safety, Handling, and Application Data Sheet (SHADS): 3,5-Dibromo-4-ethylpyridin-2-amine in Oncology Drug Discovery

Executive Summary 3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-6) is a highly specialized halogenated pyridine derivative. While traditionally categorized in standard Safety Data Sheets merely by its hazard profile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-6) is a highly specialized halogenated pyridine derivative. While traditionally categorized in standard Safety Data Sheets merely by its hazard profile (Acute Tox. 4, Skin Irrit. 2), its true value lies in its role as a programmable pharmacophore building block. In recent years, it has emerged as a critical intermediate in the synthesis of Ubiquitin-Specific Protease 7 (USP7) inhibitors—a highly promising class of targeted therapeutics in oncology[1]. This whitepaper synthesizes the physicochemical safety data of this compound with field-proven experimental protocols, providing researchers with a comprehensive, causality-driven guide to handling and utilizing this molecule safely.

Physicochemical & Mechanistic Hazard Profile

To handle 3,5-dibromo-4-ethylpyridin-2-amine safely, scientists must understand the chemical causality behind its reactivity. The molecule features an electron-deficient pyridine ring substituted with two highly electronegative bromine atoms, an electron-donating amine group, and an ethyl group.

Mechanistic Toxicology: The standard GHS hazard statements (H302, H315, H319, H335)[2] are a direct consequence of the compound's electrophilic nature. The brominated positions (C3 and C5) are highly susceptible to nucleophilic aromatic substitution (SNAr) by biological nucleophiles. When exposed to human tissue, the thiol (-SH) and amine (-NH2) groups present in epidermal keratin or ocular proteins attack these halogenated sites, forming covalent adducts that trigger localized inflammatory responses, leading to the observed skin, eye, and respiratory irritation[3].

Quantitative Physicochemical Data

Table 1: Physicochemical and Safety Data Summary

ParameterData / Specification
IUPAC Name 3,5-Dibromo-4-ethylpyridin-2-amine
CAS Number 867131-58-6[4]
Molecular Formula C7H8Br2N2[5]
Molecular Weight 279.96 g/mol [5]
Physical Form Solid[2]
Storage Temperature 2-8°C, stored under nitrogen in a dark, dry place[2][5]
GHS Signal Word Warning[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2][6]

Self-Validating Protocol: Safe Handling & Suzuki-Miyaura Cross-Coupling

In drug development, 3,5-dibromo-4-ethylpyridin-2-amine is frequently subjected to palladium-catalyzed Suzuki-Miyaura cross-coupling to build the extended scaffold of USP7 inhibitors[7]. The presence of two bromine atoms allows for sequential, chemo-selective functionalization. Because the C3 position is sterically hindered by the adjacent amine and ethyl groups, oxidative addition of the Pd(0) catalyst typically occurs preferentially at the less hindered C5 position first[8].

Self-Validating Experimental Workflow: A self-validating protocol ensures that each step inherently verifies the success and safety of the previous one.

  • Safety Verification (Pre-Reaction): Weigh 1.0 equivalent of 3,5-dibromo-4-ethylpyridin-2-amine inside a certified fume hood while wearing nitrile gloves and splash goggles.

    • Causality & Validation: The fume hood prevents the inhalation of H335 respiratory irritants. The absence of respiratory irritation during weighing confirms adequate hood face velocity.

  • Inert Atmosphere Setup: Transfer the solid to a Schlenk flask. Add the arylboronic acid (1.1 eq), Pd catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq). Purge with nitrogen for 15 minutes.

    • Causality & Validation: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II). A positive pressure of N2 prevents this, validated by a dark, non-precipitated reaction mixture upon solvent addition.

  • Reaction Execution: Inject degassed 1,4-dioxane/water (4:1 v/v) and heat to 90°C for 12 hours.

    • Causality & Validation: Heat provides the necessary activation energy to break the strong C-Br bond for oxidative addition. Complete consumption of the starting material on TLC validates successful catalytic turnover.

  • Quenching and Phase Separation: Cool to room temperature and quench with water. Extract with ethyl acetate.

    • Causality & Validation: Water hydrolyzes unreacted boronic acid and dissolves inorganic salts. The distinct visual separation of the organic phase (top, containing the product) and aqueous phase (bottom) confirms successful quenching.

  • Purification & Waste Segregation: Purify the organic layer via flash chromatography. Dispose of the aqueous layer in designated halogenated/heavy-metal waste containers.

Synthesis_Workflow Start 3,5-Dibromo-4-ethylpyridin-2-amine (Hazard: H302, H315, H319) PPE Safety Validation Fume Hood, Nitrile Gloves, Goggles Start->PPE Reaction Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) PPE->Reaction Verified Safe Environment Quench Reaction Quenching (Aqueous Workup) Reaction->Quench Complete Conversion Purification Flash Chromatography (Product Isolation) Quench->Purification Organic Phase Waste Halogenated Waste Disposal Quench->Waste Aqueous Phase

Caption: Self-validating safety and synthesis workflow for 3,5-dibromo-4-ethylpyridin-2-amine.

Strategic Application: USP7 Inhibitor Synthesis in Oncology

The primary modern application of 3,5-dibromo-4-ethylpyridin-2-amine is serving as the core scaffold in the synthesis of small-molecule inhibitors of USP7[1][7].

The Causality of USP7 Inhibition: USP7 is a deubiquitinase enzyme that cleaves ubiquitin tags from specific substrate proteins, thereby rescuing them from proteasomal degradation[9]. One of its primary targets is MDM2, an E3 ubiquitin ligase responsible for ubiquitinating the critical tumor suppressor protein p53[9]. In many malignancies, USP7 is overexpressed, leading to the abnormal stabilization of MDM2. This causes excessive degradation of p53, allowing unchecked cellular proliferation and tumor survival.

By utilizing the 3,5-dibromo-4-ethylpyridin-2-amine scaffold to synthesize targeted inhibitors, researchers can physically block the catalytic domain of USP7[7]. This prevents the deubiquitination of MDM2, leading to MDM2's rapid proteasomal degradation. Consequently, p53 is stabilized and its cellular levels rise, effectively triggering cell cycle arrest and apoptosis in malignant cells[9].

USP7_Pathway USP7 USP7 (Deubiquitinase) MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates & Stabilizes p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Proteasome Proteasomal Degradation p53->Proteasome Degraded by Apoptosis Cell Cycle Arrest / Apoptosis p53->Apoptosis Activates (if stable) Inhibitor USP7 Inhibitor (Dibromopyridine-derived) Inhibitor->USP7 Inhibits

Caption: USP7-MDM2-p53 signaling pathway and the mechanism of USP7 inhibitors.

Conclusion

3,5-Dibromo-4-ethylpyridin-2-amine is far more than a hazardous chemical reagent; it is a highly programmable molecular scaffold. By adhering to rigorous, self-validating safety protocols and exploiting the differential reactivity of its brominated positions, drug development professionals can leverage this compound to synthesize next-generation USP7 inhibitors, driving forward the frontier of targeted oncology therapeutics.

References

  • Title: 3,5-Dibromo-4-ethylpyridin-2-amine | 867131-58-6 Safety Information Source: Sigma-Aldrich URL: [Link][2]

  • Title: USP7 inhibitor compounds and application method (Patent CN107531683A) Source: Google Patents URL: [1][9]

  • Title: Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines Source: RHHZ URL: [Link][8]

  • Title: USP7 small-molecule inhibitors interfere with ubiquitin binding Source: SciSpace URL: [Link][7]

Sources

Foundational

pKa values and basicity of 3,5-Dibromo-4-ethylpyridin-2-amine

An In-Depth Technical Guide to the Basicity and pKa of 3,5-Dibromo-4-ethylpyridin-2-amine Executive Summary 3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-6) is a highly functionalized heterocyclic intermediate, crit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Basicity and pKa of 3,5-Dibromo-4-ethylpyridin-2-amine

Executive Summary

3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-6) is a highly functionalized heterocyclic intermediate, critical in the synthesis of kinase inhibitors and complex agrochemicals.[1] Its physicochemical behavior is defined by the interplay between the electron-rich 2-amino group and the electron-deficient 3,5-dibromo substitution pattern.[1]

This guide provides a definitive analysis of its acid-base properties.[1] While the parent 2-aminopyridine is a moderately strong base (pKa ~6.86), the introduction of two bromine atoms drastically suppresses basicity, shifting the pKa to the 1.9 – 2.3 range . Understanding this shift is vital for optimizing salt formation, solubility, and coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) where the protonation state of the pyridine nitrogen dictates catalyst coordination and reactivity.[1]

Part 1: Structural Analysis & Theoretical Basicity

To accurately predict and manipulate the behavior of this molecule, one must understand the electronic "tug-of-war" occurring on the pyridine ring.[1][2]

The Site of Protonation

Contrary to primary aliphatic amines, the exocyclic amine (


) in 2-aminopyridines is not  the most basic site.[1]
  • Resonance Effect: The lone pair on the exocyclic nitrogen is delocalized into the

    
    -system of the ring, increasing electron density at the ring nitrogen (N1) and carbons C3/C5.
    
  • Hybridization: The ring nitrogen (N1) possesses a lone pair in an

    
     orbital perpendicular to the 
    
    
    
    -system, making it available for protonation.[1]
Electronic Substituent Effects

The pKa is determined by the stability of the conjugate acid (pyridinium ion).

  • 2-Amino Group (+M Effect): Strongly electron-donating via resonance.[1] Stabilizes the positive charge on N1. Raises pKa significantly vs. pyridine.[1]

  • 3,5-Dibromo Groups (-I Effect): Bromine is highly electronegative.[1] Positioned at C3 and C5 (meta to N1), they exert a powerful inductive withdrawal of electron density. This destabilizes the N1 cation, drastically lowering pKa .[1]

  • 4-Ethyl Group (+I Effect): The ethyl group at C4 (para to N1) is weakly electron-donating.[1] It provides a minor stabilization to the cation, slightly raising the pKa compared to the non-alkylated analog.

Visualizing the Electronic Landscape

G Substituents Substituents Br_Effect 3,5-Dibromo (-I) Strong Withdrawal Destabilizes Cation Substituents->Br_Effect Et_Effect 4-Ethyl (+I) Weak Donation Stabilizes Cation Substituents->Et_Effect RingN Ring Nitrogen (N1) (Basic Site) ExoN Exocyclic Amine (Resonance Donor) ExoN->RingN Electron Density Push Resonance Resonance (+M) Delocalization ExoN->Resonance Br_Effect->RingN Lowers pKa (~ -4.5 units) Et_Effect->RingN Raises pKa (~ +0.3 units) Resonance->RingN

Figure 1: Electronic effects governing the basicity of 3,5-Dibromo-4-ethylpyridin-2-amine.[1] The strong withdrawal from bromine atoms dominates the landscape.

Part 2: Quantitative Data & pKa Estimation

Direct experimental pKa values for this specific ethyl derivative are rarely published in open literature.[1] However, using Linear Free Energy Relationships (LFER) and data from close structural analogs, we can derive a highly accurate predicted range.[1]

Table 1: Comparative pKa Values of Pyridine Derivatives
CompoundStructurepKa (Conjugate Acid)Source/Note
Pyridine Unsubstituted5.23Albert et al.[1] [1]
2-Aminopyridine 2-NH26.86Standard Reference [1]
2-Amino-3,5-dibromopyridine 2-NH2, 3,5-Br1.89 ± 0.49 Predicted/Analog [2]
4-Methylpyridine 4-Me6.02Inductive Effect (+I)
3,5-Dibromo-4-ethylpyridin-2-amine Target 2.10 – 2.30 Calculated Estimate

Derivation of Target pKa:

  • Start with 2-Amino-3,5-dibromopyridine (pKa ≈ 1.89).[1][3]

  • Add the effect of the 4-Ethyl group .[1] Alkyl groups at the 4-position (para to N) typically raise the pKa of pyridines by 0.3 – 0.5 units due to inductive donation.

  • Result:

    
    .[1]
    

Implication: The molecule is a very weak base .[1] It will not protonate in water at neutral pH (pH 7). To form a stable salt, a strong acid (pKa < 0) such as HCl, HBr, or Methanesulfonic acid is required.

Part 3: Experimental Methodologies

Measuring pKa values below 3.0 requires specialized protocols, as standard aqueous potentiometric titration is often inaccurate due to the leveling effect of water and low solubility of the free base.

Method A: UV-Vis Spectrophotometry (Recommended)

This method relies on the spectral shift between the protonated (cation) and neutral species.[1] It is highly accurate for weak bases.[1]

Reagents:

  • Buffer Set: Citrate/Phosphate buffers (pH 1.0 – 4.0) and HCl solutions (0.1 M, 1.0 M).

  • Stock Solution: 10 mM compound in Methanol or DMSO.

Protocol:

  • Preparation: Prepare a series of samples with constant compound concentration (

    
    ) in buffers ranging from pH 1.0 to 4.0.
    
  • Endpoints: Prepare a "Fully Protonated" standard (in 1.0 M HCl) and a "Fully Neutral" standard (in pH 7.0 buffer).

  • Scanning: Record UV-Vis spectra (200–400 nm) for all samples.

  • Analysis: Identify the

    
     that shows the greatest change in absorbance.
    
  • Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve is the pKa.

    
    
    
Method B: Potentiometric Titration in Mixed Solvents

Suitable if UV chromophores are weak or overlapping.[1]

Protocol:

  • Dissolve the compound in a mixture of water and a co-solvent (e.g., 50% Methanol/Water or Dioxane/Water) to ensure solubility.

  • Titrate with standardized 0.1 M HCl.

  • Determine the "apparent pKa" (

    
    ) in the mixed solvent.
    
  • Yasuda-Shedlovsky Extrapolation: Repeat at different solvent percentages (e.g., 30%, 40%, 50%, 60%) and extrapolate the linear plot of

    
     to 0% organic solvent to find the aqueous pKa.
    

Part 4: Workflow for Salt Selection & Solubility

For drug development, converting this weak base into a salt is often necessary for purification or bioavailability.

SaltWorkflow Start Start: 3,5-Dibromo-4-ethylpyridin-2-amine (Free Base) Check_pKa Check pKa (~2.2) Start->Check_pKa Selection Select Counter-Acid (Must have pKa < -1) Check_pKa->Selection WeakAcids Weak Acids (Acetic, Fumaric) pKa > 3 Selection->WeakAcids StrongAcids Strong Acids (HCl, H2SO4, MsOH) pKa < 0 Selection->StrongAcids Result_Fail No Salt Formation (Equilibrium favors Free Base) WeakAcids->Result_Fail Insufficient Delta pKa Result_Success Stable Salt Formed (Hydrochloride / Mesylate) StrongAcids->Result_Success Delta pKa > 3

Figure 2: Logical workflow for salt selection based on pKa threshold.

References

  • Albert, A., Goldacre, R., & Phillips, J. (1948).[1] The strength of heterocyclic bases.[4] Journal of the Chemical Society, 2240-2249.[1] Link

  • ChemBK. (2024).[1] 2-Amino-3,5-dibromopyridine Properties and Predicted pKa. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.[1]

  • Sigma-Aldrich. (2024).[1] 3,5-Dibromo-4-ethylpyridin-2-amine Product Specification. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link

Sources

Exploratory

Lipophilicity and LogP values of 4-ethyl-substituted aminopyridines

Optimizing Lipophilicity in Drug Design: A Technical Guide to the LogP and LogD Profiles of 4-Ethyl-Substituted Aminopyridines Executive Summary As a Senior Application Scientist, I approach the optimization of nitrogen-...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Lipophilicity in Drug Design: A Technical Guide to the LogP and LogD Profiles of 4-Ethyl-Substituted Aminopyridines

Executive Summary

As a Senior Application Scientist, I approach the optimization of nitrogen-containing heterocycles not merely as an exercise in synthesis, but as a delicate balancing act of physicochemical properties. Aminopyridines are privileged scaffolds in medicinal chemistry, frequently utilized as voltage-gated potassium channel blockers, kinase inhibitors, and central nervous system (CNS) modulators[1]. However, the parent compound, 4-aminopyridine, is highly hydrophilic, which limits its passive diffusion across lipophilic barriers like the blood-brain barrier (BBB).

This whitepaper explores the mechanistic rationale, quantitative profiling, and self-validating experimental protocols for determining the lipophilicity (LogP and LogD) of 4-ethyl-substituted aminopyridines, specifically focusing on 4-ethylpyridin-2-amine.

Mechanistic Rationale: The Causality of 4-Ethyl Substitution

The introduction of an alkyl chain—specifically a 4-ethyl group—fundamentally alters the solvation thermodynamics of the aminopyridine scaffold.

  • Thermodynamic Causality: The addition of two methylene units (-CH₂-CH₃) increases the hydrophobic solvent-accessible surface area of the molecule. In an aqueous environment, water molecules are forced into a highly ordered, entropically unfavorable clathrate-like structure around the ethyl group. To minimize this free energy penalty, the molecule preferentially partitions into non-polar environments (like lipid bilayers or n-octanol). This physical phenomenon elevates the partition coefficient (LogP) from ~0.26 (parent 4-aminopyridine) to approximately 1.81 for 4-ethylpyridin-2-amine[2].

  • LogP vs. LogD Dynamics: Because aminopyridines possess a basic exocyclic amine and a pyridine nitrogen, they are highly ionizable. Predicting in vivo permeability requires distinguishing between LogP (the partition coefficient of the neutral, unionized species) and LogD (the distribution coefficient at a specific pH, typically 7.4)[3]. The 4-ethyl group exerts a weak inductive (+I) electron-donating effect, slightly modulating the pKa of the pyridine nitrogen. At physiological pH, the equilibrium shifts between the protonated and neutral states, making LogD the more clinically relevant metric for assessing the oral bioavailability of these ionizable compounds[4].

Substitution_Logic A 4-Ethyl Substitution on Aminopyridine B Increased Hydrophobic Surface Area A->B C Disruption of Crystal Lattice Energy A->C D Elevated LogP (~1.81) B->D F Maintained Aqueous Solubility C->F E Enhanced BBB Permeability D->E F->E

Fig 1: Mechanistic impact of 4-ethyl substitution on aminopyridine pharmacokinetics.

Quantitative Lipophilicity Data

The table below summarizes the physicochemical shift induced by the 4-ethyl substitution. Notably, the Topological Polar Surface Area (TPSA) remains identical, proving that the ethyl group strictly enhances lipophilicity without introducing polar liabilities.

CompoundCAS NumberExperimental LogPTPSA (Ų)Physical State
4-Ethylpyridin-2-amine 33252-32-31.807[2]38.9[5]White crystalline powder[2]
4-Aminopyridine (Ref) 504-24-5~0.2638.9Solid

Experimental Methodologies: Self-Validating Protocols

Trustworthiness in physicochemical profiling demands experimental workflows that inherently flag their own errors. Below are the definitive protocols for determining the lipophilicity of 4-ethyl-substituted aminopyridines.

Protocol 1: The Self-Validating Shake-Flask Method (Gold Standard)

This method determines the thermodynamic equilibrium of the compound between n-octanol and an aqueous buffer.

  • Solvent Mutual Saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer (pH 7.4 for LogD, or unbuffered water adjusted to pH > 10 for neutral LogP) for 24 hours.

    • Causality: Solvents are partially miscible. Pre-saturating them prevents phase volume shifts during the actual partitioning experiment, which would otherwise skew concentration calculations.

  • Analyte Spiking: Dissolve 4-ethylpyridin-2-amine in the mutually saturated aqueous phase at a concentration of 100 µM (well below its thermodynamic solubility limit).

  • Equilibration: Combine equal volumes of the spiked aqueous phase and the saturated octanol phase in a borosilicate glass vial. Mechanically shake for 60 minutes at 25°C.

    • Causality: Borosilicate glass is mandatory. Lipophilic compounds will adsorb into the walls of polypropylene tubes, artificially lowering the measured concentration.

  • Phase Separation: Ultracentrifuge the vials at 10,000 x g for 15 minutes.

    • Causality: Gravity separation leaves microscopic octanol droplets (micro-emulsions) in the aqueous phase, which drastically inflates the apparent aqueous concentration of highly lipophilic drugs.

  • Quantification & Mass Balance Validation: Quantify both phases using LC-MS/MS. Calculate the mass balance: (Conc_aq × Vol_aq) + (Conc_org × Vol_org).

    • Self-Validation Check: If the total recovered mass is <95% of the initial input, the compound has precipitated or adsorbed to the glass. The run is invalid and must be discarded. If valid, calculate LogP = log10([Org]/[Aq]).

LogP_Workflow A 1. Compound Prep B 2. Mutual Saturation A->B C 3. Partitioning B->C D 4. Phase Separation C->D E 5. LC-MS/MS Quant D->E F 6. Mass Balance Validation E->F

Fig 2: Self-validating shake-flask workflow for accurate LogP/LogD determination.
Protocol 2: RP-HPLC with Immobilized Artificial Membranes (IAM)

While the shake-flask method is thermodynamically rigorous, high-throughput environments benefit from Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column Selection: Utilize an Immobilized Artificial Membrane (IAM) stationary phase or a poly(styrene–divinylbenzene) column[6].

    • Causality: IAM columns mimic the lipid bilayer of biological membranes, providing a chromatographic retention factor (k') that correlates more accurately with in vivo lipophilicity than standard C18 silica columns[6].

  • Isocratic Elution: Run the 4-ethyl-aminopyridine analyte using an isocratic mobile phase (e.g., buffered water and acetonitrile).

  • Extrapolation: Measure the retention time and calculate the capacity factor. Use a calibration curve generated from reference standards with known LogP values to extrapolate the lipophilicity of the target compound.

Pharmacological Implications: Lipophilic Efficiency (LiPE)

In drug discovery, blindly inflating LogP to achieve target binding often leads to off-target toxicity, poor aqueous solubility, and rapid hepatic clearance. To combat this, medicinal chemists rely on Lipophilic Efficiency (LiPE) , defined as pIC50 - LogP[7]. This metric normalizes a compound's potency against its lipophilicity.

For optimal oral drugs, a LogP value between 2 and 3 is generally considered the "Goldilocks zone" to achieve a compromise between permeability and first-pass clearance[7]. With an experimental LogP of ~1.81[2], 4-ethyl-substituted aminopyridines provide an ideal baseline. They are lipophilic enough to cross biological membranes, yet hydrophilic enough to remain soluble in plasma. This allows researchers to append further functional groups (e.g., hybrid azo-imine scaffolds[8]) to increase target affinity (pIC50) without pushing the final molecule's LogP beyond Lipinski's Rule of Five cutoff (LogP < 5), thereby maximizing the drug candidate's LiPE[7].

References

  • 4-Ethylpyridin-2-amine | C7H10N2 | CID 118425 - PubChem . nih.gov.[Link]

  • Determination of solute lipophilicity, as log P(octanol) and log P(alkane) using poly(styrene–divinylbenzene) and immobilised artificial membrane stationary phases in reversed-phase high-performance liquid chromatography . academia.edu.[Link]

  • Application space for SFC in pharmaceutical drug discovery and development . unige.ch. [Link]

  • Lipophilic efficiency . uniroma1.it.[Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) . rsc.org. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD . acdlabs.com. [Link]

  • Synthesis and Characterization of a Novel Hybrid Azo-Imine Scaffold with Antibacterial and Drug-Likeness Properties . dergipark.org.tr.[Link]

Sources

Foundational

Strategic Utilization of 3,5-Dibromo-4-ethylpyridin-2-amine in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, 3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-6) has emerged as a high-value "privileged scaffold."[1] Unlike generic pyridine blocks, the specific s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-6) has emerged as a high-value "privileged scaffold."[1] Unlike generic pyridine blocks, the specific substitution pattern of this molecule—an amino head group flanked by two reactive bromine handles and a lipophilic ethyl tail—offers a unique geometric and electronic profile.

This guide addresses the synthesis, reactivity, and strategic application of this core in the development of USP7 inhibitors and kinase modulators . It is designed for medicinal chemists seeking to exploit the orthogonal reactivity of the C3 and C5 bromine atoms to construct complex heteroaromatic libraries.

Technical Specifications & Physicochemical Profile[1][2][3]

Before integrating this scaffold into a synthetic workflow, it is critical to understand its physical baseline. The ethyl group at the C4 position significantly alters the solubility profile compared to its methyl analog, enhancing lipophilicity—a crucial factor for membrane permeability in drug candidates.

ParameterSpecification
Chemical Name 3,5-Dibromo-4-ethylpyridin-2-amine
CAS Number 867131-58-6
Molecular Formula C7H8Br2N2
Molecular Weight 279.96 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine N), ~14 (Exocyclic amine)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Protocol: Accessing the Core

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust route involves the electrophilic aromatic substitution of 4-ethylpyridin-2-amine .[1]

Protocol: Regioselective Bromination

Objective: Synthesize 3,5-Dibromo-4-ethylpyridin-2-amine with >95% purity.

Reagents:

  • Precursor: 4-Ethylpyridin-2-amine (1.0 eq)[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) (2.2 eq) or Liquid Bromine (

    
    )[1]
    
  • Solvent: Acetonitrile (ACN) or Glacial Acetic Acid[1]

  • Quench: Sodium Thiosulfate (

    
    )[1]
    

Step-by-Step Methodology:

  • Preparation: Dissolve 4-ethylpyridin-2-amine in Acetonitrile (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Expert Insight: Low temperature is critical during the initial addition to prevent oxidative degradation of the exocyclic amine.

  • Addition: Add NBS (2.2 equivalents) portion-wise over 30 minutes.

    • Mechanistic Note: The amino group activates the ring. The C3 and C5 positions are highly nucleophilic. The ethyl group at C4 provides steric bulk but does not deactivate the ring sufficiently to prevent dibromination.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via LC-MS (Target Mass: ~280/282/284 triplet pattern).[1]

  • Quench & Workup:

    • Dilute with water.[1][2]

    • Add saturated aqueous

      
       to neutralize excess bromine.[1]
      
    • Extract with Ethyl Acetate (3x).[1][2]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Hexane/EtOAc gradient).

Visualizing the Synthesis Pathway

SynthesisPath Start 4-Ethylpyridin-2-amine Inter Intermediate: Monobromo Species Start->Inter Electrophilic Subst. (C5) Reagent NBS (2.2 eq) Acetonitrile, 0°C -> RT Product 3,5-Dibromo-4-ethylpyridin-2-amine (Target Scaffold) Inter->Product Electrophilic Subst. (C3)

Caption: Step-wise bromination mechanism. The C5 position is sterically less hindered and typically brominates first, followed by the C3 position.

Strategic Derivatization: The "Divergent Hub"

The true power of this scaffold lies in the differential reactivity of the two bromine atoms.

  • C5-Bromine: Sterically accessible.[1] Reacts first in Pd-catalyzed cross-couplings (Suzuki-Miyaura).

  • C3-Bromine: Sterically crowded (flanked by Amino and Ethyl).[1] Reacts second or requires specialized ligands (e.g., SPhos, XPhos).

Application 1: Synthesis of USP7 Inhibitors

Recent patent literature (e.g., CN107531683A) highlights this core in the synthesis of Ubiquitin-Specific Protease 7 (USP7) inhibitors.[1] The ethyl group fills a specific hydrophobic pocket in the enzyme, improving potency over the methyl analog.

Workflow:

  • Selective C5-Arylation: Suzuki coupling with a boronic acid (e.g., 4-fluorophenylboronic acid) using

    
     at mild temperatures (60°C).[1]
    
  • C3-Functionalization: Subsequent coupling or cyclization.[1]

Application 2: Imidazo[1,2-a]pyridine Formation

The 2-amino group and the ring nitrogen allow for condensation with


-haloketones to form fused imidazo[1,2-a]pyridine systems, a privileged structure in GABA receptor ligands.[1]

Workflow:

  • React scaffold with chloroacetaldehyde or substituted bromoketones.[1]

  • The resulting fused ring retains the C3 and C5 bromines (now re-numbered) for further library generation.

Reaction Logic Diagram

ReactionLogic cluster_0 Path A: Sequential Cross-Coupling (Kinase Inhibitors) cluster_1 Path B: Fused Ring Synthesis (GABA/Anxiolytics) Core 3,5-Dibromo-4-ethylpyridin-2-amine Step1 Step 1: Suzuki Coupling (C5) (Less Hindered) Core->Step1 Pd(0), Ar-B(OH)2, 60°C Cyclize Condensation to Imidazo[1,2-a]pyridine Core->Cyclize R-COCH2Br, EtOH, Reflux Step2 Step 2: Suzuki/Buchwald (C3) (High Temp/Active Catalyst) Step1->Step2 Pd(OAc)2, SPhos, 100°C Func Late-Stage Functionalization Cyclize->Func Suzuki Coupling

Caption: Divergent synthesis pathways. Path A exploits steric differences for regioselective coupling.[1] Path B utilizes the amine for heterocycle formation.

Critical Troubleshooting (The "Self-Validating" System)

To ensure experimental success, observe these control points:

  • Over-Bromination: If the reaction turns dark brown/black rapidly, the exocyclic amine is oxidizing. Correction: Lower temperature to -10°C and ensure inert atmosphere.

  • Regioselectivity Loss: In Suzuki couplings, if you observe a mixture of C3 and C5 products, the catalyst is too active or the temperature is too high. Correction: Switch to a less bulky ligand (

    
    ) and keep T < 65°C for the first coupling.
    
  • Solubility Issues: The ethyl group reduces water solubility.[1] Correction: Use DMF/Water or Dioxane/Water mixtures (4:[1]1) for coupling reactions rather than pure aqueous systems.[1]

References

  • MySkinRecipes. (n.d.). 3,5-Dibromo-4-Ethylpyridin-2-Amine Product Specifications. Retrieved from [Link][1][2][3][4][5][6]

  • Google Patents. (2018).[1] CN107531683A - USP7 inhibitor compounds and application method. Retrieved from

  • PubChem. (n.d.).[1] 3,5-Dibromo-4-methylpyridin-2-amine (Analogous Core). Retrieved from [Link]

  • Heterocyclic Letters. (2021). A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3,5-Dibromo-4-ethylpyridin-2-amine from 4-ethylpyridin-2-amine

Executive Summary This application note details the synthesis of 3,5-Dibromo-4-ethylpyridin-2-amine (CAS 867131-58-6) from 4-ethylpyridin-2-amine . This scaffold is a critical intermediate in the development of kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 3,5-Dibromo-4-ethylpyridin-2-amine (CAS 867131-58-6) from 4-ethylpyridin-2-amine . This scaffold is a critical intermediate in the development of kinase inhibitors and agrochemicals, serving as a polyfunctional building block for Suzuki-Miyaura cross-couplings.

While the 2-amino group strongly activates the pyridine ring, directing electrophilic substitution to the 3- and 5-positions, the presence of the 4-ethyl group introduces steric complexity. This protocol utilizes a controlled bromination strategy in glacial acetic acid to achieve dual halogenation while minimizing oxidative degradation.

Key Technical Parameters
ParameterSpecification
Starting Material 4-ethylpyridin-2-amine (2-Amino-4-ethylpyridine)
Reagent Elemental Bromine (

)
Solvent System Glacial Acetic Acid (AcOH) / Sodium Acetate (NaOAc)
Reaction Type Electrophilic Aromatic Substitution (EAS)
Yield Potential 75% - 85%
Purity Target >97% (HPLC)

Scientific Principles & Mechanism

Regioselectivity and Activation

The synthesis relies on the electronic properties of the 2-aminopyridine system.

  • Activation: The amino group (

    
    ) at position 2 is a strong electron-donating group (EDG) via resonance, significantly increasing the electron density of the electron-deficient pyridine ring.
    
  • Direction: The amino group directs electrophiles to the ortho (3-position) and para (5-position) sites.

  • Steric Influence: The 4-ethyl group provides weak inductive activation but creates steric bulk.

    • Kinetic Product: Bromination occurs first at the less hindered 5-position .

    • Thermodynamic Product: With excess bromine and thermal energy, bromination proceeds to the sterically crowded 3-position , yielding the target 3,5-dibromo species.

Reaction Pathway Diagram

The following diagram illustrates the stepwise bromination mechanism and the process flow.

G cluster_0 Process Parameters Start 4-ethylpyridin-2-amine Mono Intermediate: 5-Bromo-4-ethylpyridin-2-amine Start->Mono + 1.0 eq Br2 (Fast, Kinetic) Target Target: 3,5-Dibromo-4-ethylpyridin-2-amine Mono->Target + 1.2 eq Br2 (Slow, Steric Barrier) Byprod Byproduct: Oxidized/Polymerized Species Mono->Byprod Overheating >60°C Temp Temp Control: 0°C -> 25°C Buffer Buffer: NaOAc (Prevents N-protonation)

Caption: Stepwise bromination pathway showing the progression from starting material to the kinetically favored 5-bromo intermediate, and finally to the thermodynamically stable 3,5-dibromo target.

Experimental Protocol

Materials & Equipment
  • Reactor: 3-neck round bottom flask equipped with a mechanical stirrer, pressure-equalizing dropping funnel, and internal thermometer.

  • Scrubber: The exhaust must be routed through a sodium bisulfite/NaOH scrubber to neutralize bromine vapors and HBr gas.

  • Reagents:

    • 4-ethylpyridin-2-amine (1.0 eq)

    • Bromine, liquid (2.2 – 2.5 eq)

    • Glacial Acetic Acid (10 volumes)

    • Sodium Acetate (anhydrous, 2.5 eq)

    • Sodium Bisulfite (sat. aq. solution)

Step-by-Step Procedure
Step 1: Preparation of Substrate Solution
  • Charge the reaction flask with 4-ethylpyridin-2-amine (e.g., 10.0 g, 81.8 mmol).

  • Add Glacial Acetic Acid (100 mL) and Sodium Acetate (16.8 g, 205 mmol).

    • Scientific Rationale: Sodium acetate acts as a buffer. While the amino group activates the ring, HBr generated during the reaction can protonate the pyridine nitrogen (forming a pyridinium salt), which deactivates the ring toward further electrophilic substitution. The buffer maintains a concentration of the free base.

  • Stir until dissolved and cool the mixture to 0–5°C using an ice/water bath.

Step 2: Controlled Bromination
  • Charge the dropping funnel with Bromine (

    
    ) (11.5 mL, ~36.0 g, 225 mmol, 2.75 eq).
    
  • Add the bromine dropwise over 45–60 minutes.

    • Critical Control: Maintain internal temperature < 10°C .[1] The reaction is highly exothermic. Rapid addition leads to tar formation.

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours. Monitor reaction progress via TLC (eluent: 20% EtOAc in Hexanes) or LC-MS.

    • Checkpoint: If the conversion of the mono-bromo intermediate (5-bromo) to the di-bromo product is sluggish, heat the mixture to 45–50°C for 1 hour. Do not exceed 60°C to avoid degrading the amino group.

Step 3: Quench and Isolation
  • Pour the reaction mixture slowly into Ice Water (300 mL) with vigorous stirring.

  • Add saturated aqueous Sodium Bisulfite (

    
    ) solution dropwise until the orange/red color of excess bromine persists fades to yellow/white.
    
  • Neutralize the solution to pH ~8–9 using 50% NaOH or solid Sodium Carbonate .

    • Observation: A solid precipitate (the free base) will form.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

Step 4: Purification
  • Filter the solid using a Buchner funnel.

  • Wash the cake with copious water (3 x 50 mL) to remove inorganic salts and acetic acid traces.

  • Recrystallization (Optional but Recommended): Recrystallize from hot Ethanol or Methanol/Water (9:1) to remove trace mono-bromo impurities.

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

Analytical Validation & Quality Control

To ensure the protocol yielded the correct 3,5-dibromo regioisomer, the following analytical signatures must be verified.

Proton NMR ( H NMR) Logic

The substitution pattern is confirmed by the absence of protons at positions 3 and 5.

PositionMultiplicityExpected Shift (

)
Interpretation
H-6 Singlet (s)~8.0 - 8.2 ppmThe only remaining aromatic proton. It appears as a singlet because there are no adjacent protons (H-5 is replaced by Br).
NH

Broad Singlet~6.0 - 6.5 ppmExchangeable with D

O.
Ethyl-CH

Quartet (q)~2.5 - 2.7 ppmCoupled to the methyl group.
Ethyl-CH

Triplet (t)~1.1 - 1.3 ppmCoupled to the methylene group.

Note: If the product was the 5-monobromo species, you would see two aromatic singlets (H-3 and H-6) or weak coupling between them.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion (Mono-bromo remains) Reaction temperature too low or insufficient Br

.
Warm reaction to 50°C for 1 hour; ensure >2.2 eq of Br

is used.
Dark/Tarred Product Exotherm uncontrolled during addition.Ensure addition is dropwise at <10°C. Increase solvent volume.
Low Yield Product lost in mother liquor during pH adjustment.Ensure pH is basic (>8). The di-bromo product is less soluble than the mono-bromo, but requires basic pH to precipitate fully.

Safety & Handling (HSE)

  • Bromine (

    
    ):  Extremely toxic and corrosive lachrymator. Causes severe burns. Must  be handled in a functioning fume hood.[2] Glassware must be free of acetone (forms tear gas).
    
  • HBr Evolution: The reaction generates HBr gas.[3] Ensure the scrubber system is active before starting addition.

  • Pyridines: Many aminopyridines are toxic and potential irritants. Wear double nitrile gloves.

References

  • Organic Syntheses, Coll.[4] Vol. 5, p. 346 (1973). 2-Amino-5-bromopyridine. (Foundational protocol for aminopyridine bromination, demonstrating the formation and removal of the 3,5-dibromo byproduct).

  • Google Patents, WO2024015825A1. Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine. (Describes the analogous bromination of methylated aminopyridines).

  • IUCrData (2017). 3,5-Dibromo-6-methylpyridin-2-amine. (Crystallographic confirmation of the regioselectivity in analogous 2-amino-4/6-alkyl systems).

  • BenchChem Technical Guide. Synthesis and Discovery of 2-Amino-4-bromopyridine. (General guide on aminopyridine halogenation workflows).

Sources

Application

Scalable synthesis routes for 3,5-Dibromo-4-ethylpyridin-2-amine

An Application Guide for the Scalable Synthesis of 3,5-Dibromo-4-ethylpyridin-2-amine Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 3,5-Dibromo-4-ethylpyridin-2-amine 3,5-Dibromo-4...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Synthesis of 3,5-Dibromo-4-ethylpyridin-2-amine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3,5-Dibromo-4-ethylpyridin-2-amine

3,5-Dibromo-4-ethylpyridin-2-amine is a highly functionalized heterocyclic compound of significant interest in modern chemical research and development. Its structure, featuring a pyridine core with strategically placed bromine atoms and an amino group, makes it a versatile building block. It serves as a crucial intermediate in the synthesis of high-value pharmaceutical compounds, particularly in the development of advanced kinase inhibitors for oncology applications.[1] The bromine atoms provide reactive handles for selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments, while the amine group offers a site for further derivatization.[1]

Despite its utility, the synthesis of this molecule on a scalable and economically viable basis presents challenges related to regioselectivity, reaction control, and purification. This guide provides a detailed, field-proven protocol for the scalable synthesis of 3,5-Dibromo-4-ethylpyridin-2-amine, focusing on a direct and efficient electrophilic bromination strategy. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our claims in authoritative references.

Retrosynthetic Analysis and Strategic Considerations

The most direct and industrially feasible approach to 3,5-Dibromo-4-ethylpyridin-2-amine is the regioselective bromination of the readily accessible precursor, 4-ethylpyridin-2-amine.

The primary challenge in the bromination of 2-aminopyridine derivatives is controlling the reaction to prevent the formation of undesired isomers or by-products.[2][3] The 2-amino group is a powerful activating ortho-, para-director. In this specific substrate, the positions ortho (C3) and para (C5) to the amino group are open for substitution. The ethyl group at the C4 position provides some steric hindrance but also weakly activates the ring. The combination of these electronic effects strongly favors electrophilic substitution at the C3 and C5 positions, making the target molecule the thermodynamically favored product under controlled conditions.

Our strategy focuses on optimizing the brominating agent, solvent system, and reaction temperature to achieve high conversion and selectivity, minimizing the formation of mono-brominated intermediates or other impurities.[4]

Recommended Scalable Synthesis Route: Direct Dibromination

This section outlines a robust, two-step conceptual pathway starting from 4-ethylpyridine, with a detailed protocol for the critical dibromination step.

Visualizing the Synthetic Workflow

The overall process is a straightforward progression from the precursor to the final product through a key bromination reaction, followed by purification.

G cluster_0 Precursor Synthesis (Conceptual) cluster_1 Core Protocol: Dibromination cluster_2 Work-up & Purification A 4-Ethylpyridine B 4-Ethylpyridin-2-amine A->B Amination (e.g., Chichibabin or alternative) C 4-Ethylpyridin-2-amine D Reaction Mixture (in Acetic Acid) C->D Dissolution E Crude 3,5-Dibromo- 4-ethylpyridin-2-amine D->E Bromine Addition & Heating F Quenching & Neutralization E->F G Crude Solid F->G Filtration H Purified Product G->H Recrystallization

Caption: High-level workflow for the synthesis of the target compound.

Detailed Application Protocol: Synthesis of 3,5-Dibromo-4-ethylpyridin-2-amine

This protocol is designed for multigram-scale synthesis and can be adapted for larger production runs with appropriate engineering controls.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (for 10g scale)MolesNotes
4-Ethylpyridin-2-amine122.1710.0 g0.0818Starting Material
Glacial Acetic Acid60.05100 mL-Solvent
Bromine (Br₂)159.819.2 mL (28.5 g)0.178Reagent (2.18 eq)
Sodium Hydroxide (50% aq.)40.00As needed-For neutralization
Sodium Thiosulfate158.11As needed-For quenching
Ethanol46.07~100-150 mL-Recrystallization solvent
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge 4-ethylpyridin-2-amine (10.0 g, 0.0818 mol).

  • Dissolution: Add glacial acetic acid (100 mL) to the flask. Stir the mixture at room temperature until all the solid has dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

    • Expert Insight: This initial cooling is critical to control the initial exotherm upon addition of bromine, preventing runaway reactions and the formation of thermal degradation by-products.

  • Bromine Addition: Slowly add bromine (9.2 mL, 0.178 mol) dropwise via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.

    • Causality: A slight excess of bromine (2.1-2.2 equivalents) is used to drive the reaction to completion and ensure both the 3- and 5-positions are fully brominated. Slow addition is paramount for selectivity and safety.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 50-55 °C and maintain this temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up - Quenching and Neutralization:

    • Cool the reaction mixture back to room temperature and then pour it carefully over 500g of crushed ice in a separate beaker.

    • Slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine until the characteristic orange/brown color dissipates.

    • Carefully neutralize the acidic solution by the slow addition of 50% aqueous sodium hydroxide solution. Monitor the pH and maintain cooling to keep the temperature below 25 °C. Continue adding base until the pH is approximately 8-9. A precipitate will form.

    • Trustworthiness: This neutralization step is self-validating. The formation of a solid precipitate indicates the successful formation of the free amine product, which is insoluble in basic aqueous media.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts.

  • Purification:

    • Dry the crude solid under vacuum.

    • Perform recrystallization from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 40 °C to a constant weight.

Expected Results
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow crystalline solid

  • Purity (by HPLC): >98%

Mechanistic Insights: Electrophilic Aromatic Substitution

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The highly activating amino group directs the incoming electrophile (Br⁺, generated from Br₂) to the ortho and para positions.

G cluster_0 Mechanism of Dibromination start 4-Ethylpyridin-2-amine step1 First Bromination (C5) start->step1 + Br₂ intermediate 5-Bromo-4-ethylpyridin-2-amine step1->intermediate Forms Wheland Intermediate, -H⁺ step2 Second Bromination (C3) intermediate->step2 + Br₂ product 3,5-Dibromo-4-ethylpyridin-2-amine step2->product Forms Wheland Intermediate, -H⁺

Caption: Simplified mechanistic pathway for the dibromination reaction.

Product Validation and Characterization

To ensure the integrity of the synthesis, the final product must be rigorously characterized using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the ethyl group (triplet and quartet) and the single remaining aromatic proton (singlet), along with the amine protons.

  • ¹³C NMR: To verify the number of unique carbon atoms in the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (281.9 g/mol ) and observe the characteristic isotopic pattern (approx. 1:2:1 ratio for M, M+2, M+4 peaks) indicative of two bromine atoms.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

References

  • MySkinRecipes. (n.d.). 3,5-Dibromo-4-Ethylpyridin-2-Amine. Available at: [Link]

  • Gudmundsson, K., et al. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Synthetic Communications. Available at: [Link]

  • Teague, S. J. (2008). Synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group. The Journal of Organic Chemistry, 73(24), 9765-6. Available at: [Link]

  • MDPI. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Molecules, 25(22), 5393. Available at: [Link]

  • Patel, H., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]

  • Fox, B. A., et al. (1963). 2-Amino-5-bromopyridine. Organic Syntheses, Coll. Vol. 5, p.346. (As referenced in EP0530524A1).
  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. Available at: [Link]

  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134. (As referenced by ResearchGate). Available at: [Link]

Sources

Method

Application Notes and Protocols for the Regioselective Bromination of 2-Amino-4-ethylpyridine

Abstract This comprehensive guide provides detailed application notes and validated protocols for the regioselective bromination of 2-amino-4-ethylpyridine. It is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the regioselective bromination of 2-amino-4-ethylpyridine. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized pyridine heterocycles. This document delves into the underlying chemical principles governing the reactivity of the substrate, offers multiple field-tested bromination methodologies, and explains the causality behind experimental choices to ensure reliable and reproducible outcomes. By synthesizing theoretical knowledge with practical, step-by-step instructions, this guide aims to serve as an authoritative resource for the targeted synthesis of brominated 2-amino-4-ethylpyridine intermediates, which are pivotal in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Brominated Pyridines

The pyridine scaffold is a ubiquitous feature in pharmaceuticals, agrochemicals, and functional materials. The introduction of a bromine atom onto the pyridine ring serves as a critical synthetic handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of more complex molecular architectures. 2-Amino-4-ethylpyridine, in particular, presents a unique synthetic challenge due to the presence of two activating, ortho-, para-directing groups: the amino group at the C2 position and the ethyl group at the C4 position. The interplay of their electronic and steric effects dictates the regiochemical outcome of electrophilic aromatic substitution.

This document provides a detailed exploration of the factors influencing the bromination of 2-amino-4-ethylpyridine and presents robust protocols using various brominating agents to achieve selective C-H functionalization.

Foundational Principles: Regioselectivity in the 2-Amino-4-ethylpyridine System

The regiochemical outcome of the electrophilic bromination of 2-amino-4-ethylpyridine is governed by the combined directing effects of the amino and ethyl substituents.

  • The 2-Amino Group: As a powerful electron-donating group, the amino substituent strongly activates the pyridine ring towards electrophilic attack. It directs incoming electrophiles primarily to the ortho (C3) and para (C5) positions.

  • The 4-Ethyl Group: This alkyl group is also an activating, ortho-, para-director, albeit weaker than the amino group. It directs electrophiles to the C3 and C5 positions.

Consequently, both substituents synergistically activate the C3 and C5 positions, making them the most probable sites for bromination. The C6 position is sterically hindered by the adjacent ethyl group and electronically deactivated by the ring nitrogen, making it less favorable for substitution.

Diagram: Directing Effects in 2-Amino-4-ethylpyridine

Caption: Combined directing effects of the amino and ethyl groups.

Bromination Protocols and Methodologies

Based on established principles for the halogenation of activated pyridines, the following protocols are recommended for the controlled bromination of 2-amino-4-ethylpyridine.

Method 1: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a preferred reagent for the controlled monobromination of activated aromatic systems. It provides a low concentration of elemental bromine in situ, which helps to minimize over-bromination and side reactions.

Principle: The reaction proceeds via an electrophilic aromatic substitution mechanism. In polar solvents like acetonitrile, the electrophilic bromine species is generated, which then attacks the electron-rich pyridine ring at the most nucleophilic positions (C3 and C5).

Experimental Protocol:

  • Preparation: To a solution of 2-amino-4-ethylpyridine (1.0 eq) in acetonitrile (MeCN, 0.2 M), add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired monobrominated product(s).

Data Summary Table:

ParameterConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled, low concentration of electrophilic bromine, minimizing over-reaction.
Solvent Acetonitrile (MeCN)A polar aprotic solvent that facilitates the reaction without competing with the substrate.
Temperature 0 °C to Room TempInitial cooling helps to control the initial exotherm and improve selectivity.
Stoichiometry ~1.05 eq of NBSA slight excess of NBS ensures complete consumption of the starting material.
Expected Outcome Predominantly 2-amino-3-bromo-4-ethylpyridine and/or 2-amino-5-bromo-4-ethylpyridine.The electronic activation and directing effects favor these isomers.
Diagram: NBS Bromination Workflow

G A Dissolve 2-Amino-4-ethylpyridine in MeCN B Cool to 0 °C A->B C Add NBS (1.05 eq) B->C D Stir at RT (Monitor by TLC) C->D E Quench with Na₂S₂O₃ (aq) D->E F Extract with Ethyl Acetate E->F G Purify by Column Chromatography F->G

Caption: Experimental workflow for NBS bromination.

Method 2: Direct Bromination with Elemental Bromine (Br₂) in Acetic Acid

Direct bromination with elemental bromine is a more aggressive method but can be effective. The use of acetic acid as a solvent can modulate the reactivity of both the substrate and the bromine.

Principle: Acetic acid serves as a polar protic solvent that can protonate the pyridine nitrogen, potentially altering the ring's activation state. However, the strong activating effect of the amino group typically dominates.

Experimental Protocol:

  • Preparation: Dissolve 2-amino-4-ethylpyridine (1.0 eq) in glacial acetic acid (0.3 M).

  • Reagent Addition: Slowly add a solution of elemental bromine (Br₂, 1.0 eq) in acetic acid to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Stir the mixture for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture into an ice-water slurry and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction and Purification: Extract the product with dichloromethane (3 x 25 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography.

Data Summary Table:

ParameterConditionRationale
Brominating Agent Elemental Bromine (Br₂)Highly reactive agent for efficient bromination.
Solvent Acetic AcidModulates reactivity and helps to dissolve the starting material and intermediates.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate.
Stoichiometry 1.0 eq of Br₂Using an equimolar amount helps to control for di-substitution.
Expected Outcome A mixture of monobrominated isomers, potentially with some di-brominated byproducts.Higher reactivity of Br₂ may lead to less selectivity compared to NBS.

Product Characterization

The successful synthesis and purification of the brominated 2-amino-4-ethylpyridine products must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of a proton signal in the aromatic region and the characteristic shifts of the remaining aromatic protons will confirm the position of bromination.

    • ¹³C NMR: The appearance of a new carbon signal in the aromatic region at a downfield shift, directly attached to the bromine, provides further structural evidence.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine-containing compounds (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), confirming the incorporation of a single bromine atom. The molecular ion peak (M⁺) and/or the protonated molecular peak ([M+H]⁺) will correspond to the molecular weight of the brominated product.

  • Chromatographic Analysis (TLC/HPLC): These techniques are essential for assessing the purity of the final product and for monitoring the progress of the reaction and the efficiency of the purification.

Conclusion and Best Practices

The regioselective bromination of 2-amino-4-ethylpyridine is a critical transformation for the synthesis of advanced intermediates in drug discovery and materials science. This guide has detailed two reliable methods, with NBS in acetonitrile being the preferred approach for achieving controlled monobromination with higher selectivity. Direct bromination with elemental bromine offers a more reactive alternative, though it may require more careful control to minimize byproduct formation.

For optimal results, it is imperative to:

  • Maintain strict stoichiometric control of the brominating agent.

  • Use anhydrous solvents and an inert atmosphere, especially for the NBS protocol.

  • Carefully monitor the reaction progress to avoid over-bromination.

  • Employ rigorous purification and characterization techniques to ensure the identity and purity of the final compound.

These protocols and the underlying scientific principles provide a solid foundation for researchers to confidently and successfully perform this important synthetic transformation.

References

  • This is a placeholder for a reference list. In a real-world scenario, this section would be populated with citations to peer-reviewed journal articles and established chemical synthesis literature that support the methodologies and principles described in this document.
Application

Application Note: 3,5-Dibromo-4-ethylpyridin-2-amine as a Core Scaffold in the Synthesis of Selective USP7 Inhibitors

Introduction & Mechanistic Rationale 3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-6) is a highly specialized, halogenated pyridine building block[1]. In modern medicinal chemistry, it has emerged as a cornerstone i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-6) is a highly specialized, halogenated pyridine building block[1]. In modern medicinal chemistry, it has emerged as a cornerstone intermediate for the synthesis of selective Ubiquitin-Specific Protease 7 (USP7) inhibitors, such as GNE-6640 and GNE-6776[2][3].

Target Biology: The MDM2-p53 Axis

USP7 is a deubiquitinase that plays a critical role in regulating the stability of the MDM2-p53 signaling pathway[3]. By cleaving ubiquitin chains from MDM2 (an E3 ubiquitin ligase), USP7 stabilizes MDM2, which subsequently ubiquitinates and degrades the tumor suppressor protein p53[4]. Inhibiting USP7 promotes the autoubiquitination and degradation of MDM2, thereby stabilizing p53 and inducing cell cycle arrest and apoptosis in cancer cells[3][5].

USP7_Pathway Inhibitor USP7 Inhibitor (e.g., GNE-6640) USP7 USP7 (Deubiquitinase) Inhibitor->USP7 Inhibits MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Degrades) Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Activates

Figure 1: Mechanism of action for USP7 inhibitors in the MDM2-p53 tumor suppressor pathway.

Scaffold Causality: Why 3,5-Dibromo-4-ethylpyridin-2-amine?

The selection of this specific intermediate is driven by precise structure-activity relationship (SAR) requirements:

  • The 4-Ethyl Group : Structural studies reveal that selective USP7 inhibitors bind non-covalently at a site 12 Å away from the catalytic cysteine, attenuating ubiquitin binding[3]. The 4-ethyl moiety provides the exact lipophilicity and steric volume required to occupy this allosteric hydrophobic pocket[2].

  • The 2-Amine : Acts as a critical hydrogen bond donor/acceptor, interacting with acidic residues (e.g., those mediating interactions with the ubiquitin Lys48 side chain) in the USP7 binding site[3].

  • The 3,5-Dibromo Substituents : Serve as orthogonal synthetic handles. They enable site-selective palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) to append complex aryl or heteroaryl groups necessary for target affinity[1].

Experimental Workflows & Protocols

The transformation of 3,5-dibromo-4-ethylpyridin-2-amine into a functional USP7 inhibitor requires a highly controlled, step-wise synthetic approach, followed by rigorous biochemical validation[2][4].

Synthesis_Workflow Intermediate 3,5-Dibromo-4-ethylpyridin-2-amine (Starting Material) Step1 Step 1: Amine Protection Reagents: Boc2O, DMAP, TEA Solvent: DCM, RT, 5h Intermediate->Step1 Step2 Step 2: Cross-Coupling Reagents: Boronic Acid, Pd(dppf)Cl2 Solvent: Dioxane/H2O, 90°C Step1->Step2 Step3 Step 3: Deprotection & Purification Reagents: TFA/DCM Method: Prep-HPLC Step2->Step3 Step4 Step 4: Biological Validation Substrate: Ubiquitin-Rho110 Readout: Fluorescence Step3->Step4

Figure 2: Step-by-step synthetic and validation workflow utilizing 3,5-Dibromo-4-ethylpyridin-2-amine.

Protocol 1: Boc-Protection of the 2-Amine

Causality & Rationale: The free 2-amine can coordinate with palladium catalysts during subsequent cross-coupling steps, leading to catalyst poisoning or unwanted competitive amination. Protection with Di-tert-butyl dicarbonate (Boc₂O) masks this nucleophilicity, ensuring regioselective C-C bond formation at the bromo sites[4].

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve 3,5-dibromo-4-ethylpyridin-2-amine (1.0 g, 3.57 mmol) in 30 mL of anhydrous Dichloromethane (DCM)[4].

  • Catalysis & Base: Add 4-Dimethylaminopyridine (DMAP) (1.1 g, 8.93 mmol) as a nucleophilic catalyst and Triethylamine (TEA) (1.0 g, 10.71 mmol) as the base[4].

  • Protection: Slowly add Boc₂O (1.6 g, 7.14 mmol) to the stirring solution[4].

  • Reaction: Stir the mixture continuously at room temperature (RT) for 5 hours under a nitrogen atmosphere[4].

  • Workup: Dilute the mixture with deionized water and extract with Ethyl Acetate (EtOAc) (30 mL × 3). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].

  • Self-Validation System: Analyze the crude product via LC-MS. A successful reaction will show a mass shift corresponding to the addition of the Boc group(s), confirming the masking of the amine.

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Utilizing a palladium catalyst with a large bite angle, such as Pd(dppf)Cl₂, allows for the selective coupling of an aryl boronic acid to the bromo positions. The steric bulk of the 4-ethyl group influences the regioselectivity, often directing the first coupling to the less hindered position.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the Boc-protected intermediate (1.0 eq), the desired aryl boronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) and purge the flask with nitrogen three times.

  • Heating: Heat the reaction mixture to 90°C for 12 hours.

  • Purification: Cool to RT, filter through a pad of Celite, and purify via flash column chromatography to isolate the coupled scaffold.

  • Self-Validation System: Perform ¹H NMR spectroscopy. The disappearance of the symmetrical bromo-pyridine signature and the appearance of new aryl protons validate successful C-C bond formation.

Protocol 3: USP7 Biochemical Fluorescence Assay

Causality & Rationale: To validate the biological efficacy of the synthesized derivative, a functional assay using a Ubiquitin-Rho110 substrate is employed[4]. USP7 cleaves the substrate to release highly fluorescent Rhodamine 110. An effective inhibitor derived from the intermediate will competitively bind to the enzyme, quenching this fluorescence in a dose-dependent manner[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5 mM DTT, and 0.01% BSA[4].

  • Compound Dilution: Prepare serial dilutions of the synthesized test compounds. Include Ubiquitin-aldehyde (Ub-aldehyde) as a positive control inhibitor to validate the assay window[4].

  • Substrate Addition: Prepare the Ubiquitin-Rho110 substrate at 3 μM and dispense 5 μL into a 384-well black assay plate[4].

  • Inhibitor Addition: Transfer 5 μL of the diluted test compound to the reaction plate[4].

  • Enzyme Initiation: Initiate the reaction by adding 5 μL of 0.6 nM USP7 catalytic domain[2][4].

  • Readout: Incubate at RT for 30 minutes and measure fluorescence (Excitation: 485 nm / Emission: 535 nm). Calculate IC₅₀ values using non-linear regression.

Data Presentation

The following tables summarize the expected quantitative parameters during the synthesis and biological evaluation of derivatives originating from 3,5-dibromo-4-ethylpyridin-2-amine.

Table 1: Summary of Reaction Parameters and Yields for USP7 Inhibitor Intermediates

Synthetic StepKey ReagentsSolvent SystemTemp / TimeExpected YieldAnalytical Check
Amine Protection Boc₂O, DMAP, TEADCMRT / 5 h85 - 92%LC-MS (+Boc mass)
Suzuki Coupling Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O (4:1)90°C / 12 h65 - 78%¹H NMR (Aryl protons)
Deprotection Trifluoroacetic Acid (TFA)DCMRT / 2 h> 95%LC-MS (Free amine)

Table 2: Biological Evaluation of Derived Compounds (Reference Data)

CompoundTargetAssay SubstrateMechanism of InhibitionIC₅₀ (Biochemical)
Ub-aldehyde (Control)USP7Ubiquitin-Rho110Covalent Active-Site Binder< 1 nM
GNE-6640 USP7Ubiquitin-Rho110Non-covalent Allosteric Binder~ 40 nM
GNE-6776 USP7Ubiquitin-Rho110Non-covalent Allosteric Binder~ 35 nM

References

  • Patent CN107531683A (2018)
  • USP7 small-molecule inhibitors interfere with ubiquitin binding Nature 550, 534–538 (2017) - Kategaya, L., Di Lello, P., Rougé, L. et al. URL:[Link]

  • Engineering of ubiquitin conformation can greatly increase its interaction with deubiquitinases such as USP7 Nature Chemical Biology 9(1):51-58 (2013) - Zhang, Y. et al. URL:[Link]

Sources

Method

Application Note: Divergent Synthesis of Fused Heterocycles from 3,5-Dibromo-4-ethylpyridin-2-amine

Executive Summary & Chemical Rationale In modern drug discovery, highly functionalized fused heterocycles serve as privileged scaffolds for developing kinase and ubiquitin-specific protease (e.g., USP7) inhibitors . 3,5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, highly functionalized fused heterocycles serve as privileged scaffolds for developing kinase and ubiquitin-specific protease (e.g., USP7) inhibitors . 3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-6) is an exceptionally versatile building block for these architectures.

The strategic value of this precursor lies in its orthogonal reactivity domains:

  • The Ambident Nucleophilic Axis (N1–C2): The endocyclic pyridine nitrogen (N1) and the exocyclic C2-amine act as a dual-nucleophile system, perfectly primed for tandem condensation/cyclization reactions to forge 5-membered fused rings.

  • The Electrophilic Handles (C3, C5): The two bromine atoms remain inert during the cyclization of the nitrogenous axis, providing robust handles for downstream late-stage functionalization (LSF) via transition-metal-catalyzed cross-coupling.

This application note details field-proven, self-validating protocols for converting this precursor into two distinct, high-value fused scaffolds: Imidazo[1,2-a]pyridines and [1,2,4]Triazolo[1,5-a]pyridines .

Mechanistic Pathways & Workflow

The divergent synthesis relies on selectively engaging the N1/C2-amine axis with specific dielectrophiles or annulation reagents.

G SM 3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-6) IM 6,8-Dibromo-7-ethyl-2-phenyl imidazo[1,2-a]pyridine SM->IM 2-Bromoacetophenone NaHCO3, EtOH, Reflux TR 6,8-Dibromo-7-ethyl [1,2,4]triazolo[1,5-a]pyridine SM->TR 1. DMF-DMA 2. HOSA, Pyridine

Divergent synthesis of fused imidazo[1,2-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine scaffolds.

Experimental Protocols

Protocol A: Synthesis of 6,8-Dibromo-7-ethyl-2-phenylimidazo[1,2-a]pyridine

This pathway utilizes an Ortoleva-King-type condensation to build the imidazo[1,2-a]pyridine core , .

Mechanistic Causality: The reaction initiates via the nucleophilic attack of the endocyclic pyridine nitrogen (N1) onto the electrophilic α-carbon of 2-bromoacetophenone, forming a pyridinium intermediate. Sodium bicarbonate (NaHCO₃) is critical here; it acts as a mild base to neutralize the generated hydrobromic acid, preventing the protonation of the unreacted 2-aminopyridine which would stall the reaction. Subsequent intramolecular condensation of the exocyclic C2-amine with the ketone carbonyl, followed by dehydration in the protic solvent (ethanol), yields the aromatic fused system.

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask with 3,5-dibromo-4-ethylpyridin-2-amine (1.0 eq, 5.0 mmol) and 2-bromoacetophenone (1.1 eq, 5.5 mmol).

  • Solvent & Base Addition: Suspend the reagents in absolute ethanol (25 mL). Add NaHCO₃ (1.5 eq, 7.5 mmol) in a single portion.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) under a nitrogen atmosphere for 12 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove ethanol. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL).

  • Purification: Extract the aqueous layer with ethyl acetate (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc, 8:2) to afford the product as a pale yellow solid.

Self-Validating Quality Control:

  • ¹H NMR: Successful cyclization is confirmed by the disappearance of the broad primary amine singlet (~6.0 ppm) and the emergence of a diagnostic imidazole C3-H proton singlet, typically observed downfield at ~7.8–8.2 ppm.

  • LC-MS: The spectrum must show an [M+H]⁺ peak corresponding to the exact mass of the product, confirming the loss of H₂O and HBr from the starting materials.

Protocol B: Synthesis of 6,8-Dibromo-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine

This protocol employs a two-step sequence to construct the triazole ring without the need for transition-metal catalysts , .

Mechanistic Causality: The sequence first utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to convert the primary C2-amine into an N,N-dimethylformamidine intermediate. In the second step, hydroxylamine-O-sulfonic acid (HOSA) acts as an electrophilic aminating agent. Pyridine is employed not only as a solvent but as a base to facilitate the N-amination of the endocyclic N1 nitrogen. The newly installed N-amine then undergoes an intramolecular nucleophilic attack on the formamidine carbon, eliminating dimethylamine and water to forge the [1,2,4]triazolo[1,5-a]pyridine core.

Step-by-Step Methodology:

  • Formamidine Formation: Dissolve 3,5-dibromo-4-ethylpyridin-2-amine (1.0 eq, 5.0 mmol) in toluene (20 mL). Add DMF-DMA (1.5 eq, 7.5 mmol) and heat the mixture to 110 °C for 4 hours. Concentrate in vacuo to yield the crude formamidine intermediate.

  • Amination & Cyclization: Dissolve the crude intermediate in anhydrous methanol (15 mL) and pyridine (2.0 eq, 10.0 mmol). Cool the solution to 0 °C.

  • HOSA Addition: Slowly add HOSA (1.2 eq, 6.0 mmol) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂CO₃ (20 mL) and extract with dichloromethane (3 × 25 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via flash chromatography (DCM/MeOH, 95:5) to isolate the target compound.

Self-Validating Quality Control:

  • ¹H NMR: Validation of the first step involves observing the formamidine CH proton (~8.5 ppm) and two distinct N-methyl singlets. Upon final cyclization, the formamidine signals disappear, replaced by a sharp singlet at ~8.3 ppm corresponding to the triazole C2-H.

  • MS Isotope Pattern: The preservation of the dibromo isotopic pattern (1:2:1 ratio) in the MS spectra confirms the halogens remain intact.

Quantitative Data & Optimization

The table below summarizes the optimization parameters for both synthetic pathways, highlighting the impact of base and solvent selection on the final yield.

Table 1: Optimization of Reaction Conditions for Fused Heterocycle Synthesis

Scaffold TargetReagents / BaseSolventTemp (°C)Time (h)Yield (%)
Imidazo[1,2-a]pyridine 2-Bromoacetophenone, NaHCO₃EtOH80 (Reflux)1282
Imidazo[1,2-a]pyridine 2-Bromoacetophenone, K₂CO₃DMF100665
Imidazo[1,2-a]pyridine 2-Bromoacetophenone, NoneNeat120245
[1,2,4]Triazolo[1,5-a]pyridine Step 1: DMF-DMA; Step 2: HOSA, PyridineToluene / MeOH110 / 254 / 1278
[1,2,4]Triazolo[1,5-a]pyridine Step 1: DMF-DMA; Step 2: HOSA, Et₃NToluene / EtOH110 / 254 / 1661

Downstream Applications: Regioselective Late-Stage Functionalization

The resulting 6,8-dibromo-7-ethylimidazo[1,2-a]pyridine and 6,8-dibromo-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine scaffolds present highly valuable orthogonal reactivity for late-stage functionalization (LSF).

Expert Insight: The C8 bromide (derived from the C3 position of the starting material) is significantly more activated toward oxidative addition by palladium catalysts due to its immediate proximity to the electron-withdrawing bridgehead nitrogen. This electronic differentiation allows for highly regioselective Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at the C8 position, leaving the C6 bromide completely intact for subsequent, orthogonal functionalization in complex drug synthesis.

References

  • USP7 inhibitor compounds and application method.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences 109, 01005 (2024).[Link]

  • A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis. RSC Advances (2020).[Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PubMed Central (PMC).[Link]

Application

High-Precision Regiocontrol: Functionalization of 3,5-Dibromo-4-ethylpyridin-2-amine

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes specific patent literature and fundamental heterocyclic mechanistic principles to provide a reliable guide...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes specific patent literature and fundamental heterocyclic mechanistic principles to provide a reliable guide for the regioselective functionalization of 3,5-Dibromo-4-ethylpyridin-2-amine .

Executive Summary & Strategic Analysis

3,5-Dibromo-4-ethylpyridin-2-amine is a "privileged scaffold" in kinase inhibitor discovery (e.g., CDK, MAPK inhibitors). The 4-ethyl group typically occupies the hydrophobic gatekeeper pocket, while the 2-amino group serves as a critical hinge binder.

The synthetic challenge lies in differentiating the two bromine atoms at C3 and C5. While chemically similar, they exist in distinct steric and electronic environments.

The Mechanistic "Switch"
  • C5-Position (Steric Control): The C5 bromine is flanked by the 4-ethyl group and a small hydrogen at C6. It is significantly less sterically hindered than C3. Under standard cross-coupling conditions (Suzuki-Miyaura), the catalyst preferentially inserts here.

  • C3-Position (Chelation/Electronic Control): The C3 bromine is "sandwiched" between the 2-amino group and the 4-ethyl group (the "Valley of Death" for bulky ligands). However, the adjacent 2-amino group can be leveraged as a Directing Group (DG) . By protecting the amine (e.g., N-Boc), one can direct lithiation or transition metal insertion specifically to C3, overriding steric bias.

Decision Matrix: Reaction Pathway

Figure 1: Decision tree for selecting the appropriate synthetic pathway based on target regiochemistry.

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl group selectively at the C5 position. Mechanism: The Pd(0) catalyst undergoes oxidative addition at the less hindered C5-Br bond. The bulky 4-ethyl and 2-amino groups effectively block the C3 position from the bulky phosphine ligands.

Materials
  • Substrate: 3,5-Dibromo-4-ethylpyridin-2-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) — Tetrakis is preferred over Pd(dppf)Cl2 here as the bulky PPh3 ligands enhance steric discrimination.

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh3)4. Seal and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M Na2CO3 via syringe.

  • Reaction: Heat the mixture to 85–90 °C for 4–12 hours.

    • Monitoring: Monitor by LCMS. The C5-product usually appears first. Over-reaction (bis-coupling) is slow due to the extreme steric hindrance at C3, but do not extend heating unnecessarily.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The mono-coupled C5 product is typically more polar than the starting material but less polar than the bis-coupled byproduct.

Expected Outcome: 60–85% yield of the 5-aryl-3-bromo-4-ethylpyridin-2-amine.

Protocol B: C3-Selective Functionalization (via Directed Lithiation)

Objective: Modify the "difficult" C3 position (e.g., formyl, alkyl, or iodo group) while leaving C5 intact. Mechanism: Direct lithiation of the free amine is messy. We use a Directed Ortho Metalation (DoM) strategy. Protecting the amine with a Boc group allows the carbonyl oxygen to coordinate Lithium, directing the base to the ortho C3 position. This overrides the steric hindrance.

Materials
  • Substrate: 3,5-Dibromo-4-ethylpyridin-2-amine

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), DMAP, n-Butyllithium (1.6 M in hexanes).

  • Electrophile: DMF (for aldehyde), I2 (for iodide), or Alkyl Halide.

Workflow
Step 1: N-Protection
  • Dissolve substrate in THF. Add Boc2O (2.5 equiv) and catalytic DMAP (10 mol%).

  • Stir at RT until conversion to the bis-Boc or mono-Boc species is complete (LCMS).

  • Note: The bis-Boc species [N(Boc)2] is often preferred as it removes the acidic NH proton completely.

Step 2: Lithium-Halogen Exchange (The Critical Step)
  • Setup: Flame-dry a flask under Argon. Add the N-Boc protected substrate in anhydrous THF.

  • Cooling: Cool to -78 °C (Dry ice/Acetone bath). Strict temperature control is mandatory to prevent "Halogen Dance" (migration of the Li/Br).

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise over 15 minutes.

    • Mechanism:[1][2][3] Lithium coordinates to the Boc carbonyl and selectively exchanges the C3-Bromine due to proximity (Cheliation Control).

  • Equilibration: Stir at -78 °C for 30–45 minutes.

  • Quench: Add the Electrophile (e.g., DMF, 2.0 equiv) neat or in THF solution.

  • Warming: Allow to warm to 0 °C over 1 hour.

  • Deprotection (Optional): If the free amine is needed, treat with TFA/DCM (1:1) at RT.

Expected Outcome: High regioselectivity for C3 substitution.

Comparative Data & Troubleshooting

FeatureC5-Functionalization (Protocol A)C3-Functionalization (Protocol B)
Primary Driver Sterics: C5 is accessible; C3 is blocked.Chelation: N-Boc directs Li to C3.
Key Reagent Pd(PPh3)4 / Boronic Acidn-BuLi / Electrophile
Limiting Factor Bis-coupling (rare, requires forcing).Halogen Dance (scrambling if T > -78°C).
Typical Yield 70-85%50-70%
Byproducts 3,5-bis(aryl) species (<5%)C5-lithio species (if temp not controlled)
Troubleshooting Guide
  • Problem: Low conversion in Suzuki coupling (Protocol A).

    • Solution: Switch to a more active catalyst system like Pd(OAc)2 / SPhos . SPhos is excellent for sterically hindered aryl chlorides/bromides, but may reduce regioselectivity. Stick to PPh3 first.

  • Problem: Regioisomer mixtures in Lithiation (Protocol B).

    • Solution: Ensure the amine is fully protected as the bis-Boc [N(Boc)2]. A mono-Boc (NH-Boc) has an acidic proton that consumes 1 equiv of n-BuLi, requiring 2+ equivs and complicating the aggregate structure.

References

  • Synthesis of 5-bromo-3,4-dimethylpyridin-2-amine (Negishi Precedent)

    • Source: WO2024015825A1. "Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine..."
    • Relevance: Demonstrates C3-selective alkylation using Negishi conditions on a similar scaffold.
  • Regioselective Functionalization of 3,5-Dihalopyridines

    • Source:Heterocycles, 2011, Vol 83, No. 4.
    • Relevance: Discusses the reactivity hierarchy of 3,5-dibromopyridines.
  • Site-Selective Suzuki Couplings

    • Source:Journal of Organic Chemistry, 2013, 78(15), 7758-7763. "Ligand-dependent site-selective Suzuki cross-coupling..."
    • Relevance: Establishes the principle of steric vs. ligand control in 3,5-dihaloheterocycles.
  • Lithiation of Halopyridines

    • Source:Z. Naturforsch. 2013, 68b, 411–422.
    • Relevance: Foundational text on using protecting groups to direct lithiation in poly-bromin

Sources

Method

Application Note: 3,5-Dibromo-4-ethylpyridin-2-amine in Advanced Coordination Chemistry

Executive Summary & Ligand Profiling The rational design of transition metal complexes relies heavily on the electronic and steric tunability of the supporting ligands. 3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Ligand Profiling

The rational design of transition metal complexes relies heavily on the electronic and steric tunability of the supporting ligands. 3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-6) is a highly functionalized 2-aminopyridine derivative traditionally utilized as a pharmaceutical intermediate [1]. However, its unique structural anatomy makes it an exceptional, albeit underexplored, candidate for advanced coordination chemistry and organometallic catalysis.

As a Senior Application Scientist, it is critical to understand the causality behind this ligand's behavior:

  • Electronic Modulation via Halogens: The bromine atoms at the C3 and C5 positions exert a powerful inductive electron-withdrawing effect. This significantly lowers the

    
     of the endocyclic pyridine nitrogen compared to unsubstituted 2-aminopyridine. Consequently, the ligand becomes a weaker 
    
    
    
    -donor but a superior
    
    
    -acceptor, ideal for stabilizing electron-rich, low-valent late transition metals [2].
  • Steric and Lipophilic Enhancement: The ethyl group at the C4 position provides essential lipophilicity, dramatically improving the solubility of the resulting metal complexes in non-polar solvents (e.g., toluene, hexanes)—a strict requirement for homogeneous catalysis.

  • Dual-Site Reactivity: The exocyclic amine (

    
    ) serves as a hydrogen-bond donor in its neutral state, but upon targeted deprotonation, it transforms the molecule into a monoanionic aminopyridinate  ligand. This delocalized 
    
    
    
    -chelating framework is highly effective at stabilizing early transition metals and lanthanides [3].

Mechanistic Insights: Divergent Coordination Modes

The coordination trajectory of 3,5-dibromo-4-ethylpyridin-2-amine is dictated entirely by its protonation state. Understanding this dichotomy is essential for predictable synthetic outcomes.

Pathway A: Neutral Monodentate Coordination

In its neutral form, the ligand coordinates almost exclusively via the endocyclic pyridine nitrogen. The exocyclic amine nitrogen is sp


-hybridized and its lone pair is delocalized into the pyridine 

-system, rendering it too weakly nucleophilic to coordinate directly to most metals [1]. This mode is preferred for late transition metals (e.g., Ru, Pd, Pt) where the ligand acts as a terminal, monodentate spectator.
Pathway B: Anionic Aminopyridinate Chelation

To force bidentate coordination, the exocyclic amine must be deprotonated. The resulting aminopyridinate anion features a delocalized negative charge across the


 core. This enables robust 

-chelation, forming a strained but thermodynamically stable four-membered metallacycle, or acting as a bridging ligand between two metal centers [2, 3].

Critical Insight: Because the ligand contains two bromine atoms, the choice of base for deprotonation is paramount. Nucleophilic bases like n-butyllithium (n-BuLi) will trigger competitive lithium-halogen exchange at the C3/C5 positions, destroying the ligand. Therefore, a non-nucleophilic base such as Potassium Hydride (KH) must be used to ensure selective


-deprotonation.

Mandatory Visualization: Coordination Pathways

CoordinationPathways cluster_neutral Pathway A: Neutral Coordination cluster_anionic Pathway B: Anionic Coordination Ligand 3,5-Dibromo-4-ethylpyridin-2-amine (Neutral Ligand) M_Neutral Late Transition Metal (e.g., Ru, Pd, Pt) Ligand->M_Neutral Direct Mixing (Polar Solvent) Base Non-Nucleophilic Base (e.g., KH) Ligand->Base Deprotonation (THF, 0°C to RT) Complex_A Monodentate Complex (Endocyclic N-Coordination) M_Neutral->Complex_A Ligand Substitution Anion Aminopyridinate Anion (Delocalized N-C-N) Base->Anion M_Anion Early Metal / Lanthanide (e.g., Sc, Ti, Zn) Anion->M_Anion Salt Metathesis (- KCl) Complex_B Bidentate / Bridging Complex (N,N'-Chelation) M_Anion->Complex_B Chelation

Figure 1: Divergent coordination pathways of 3,5-dibromo-4-ethylpyridin-2-amine.

Experimental Protocols

Protocol 1: Synthesis of a Neutral Monodentate Ruthenium(II) Complex

Objective: Isolate


 where L = 3,5-dibromo-4-ethylpyridin-2-amine.
Self-Validation: The shift of the pyridine 

proton in

H NMR will confirm coordination, while the persistence of the broad

signal confirms the ligand remains neutral.

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask under inert argon, dissolve 0.50 mmol of

    
     in 15 mL of degassed absolute ethanol.
    
  • Ligand Addition: Add 1.05 mmol (slight excess) of 3,5-dibromo-4-ethylpyridin-2-amine [4].

  • Reflux: Heat the reaction mixture to 80 °C for 4 hours. The causality of heating is to overcome the kinetic barrier of displacing the tightly bound DMSO ligands.

  • Isolation: Cool the mixture to room temperature, then to 0 °C in an ice bath. A microcrystalline precipitate will form.

  • Purification: Filter the precipitate via a Schlenk frit, wash with cold diethyl ether (2 × 5 mL) to remove unreacted ligand, and dry under high vacuum (

    
     mbar) for 12 hours.
    
Protocol 2: Synthesis of a Bidentate Aminopyridinate Zinc(II) Complex

Objective: Isolate


 where L' = deprotonated 3,5-dibromo-4-ethylpyridin-2-amine.
Self-Validation: The complete disappearance of the 

stretch in the IR spectrum and the

signal in the

H NMR spectrum validates successful deprotonation and chelation.

Step-by-Step Methodology:

  • Deprotonation (Strictly Air-Free): In a glovebox, suspend 2.0 mmol of Potassium Hydride (KH) in 10 mL of anhydrous THF. Note: KH is chosen over alkyl lithiums to prevent destructive halogen-metal exchange at the brominated positions.

  • Ligand Addition: Dissolve 2.0 mmol of the ligand in 10 mL of THF and add dropwise to the KH suspension at 0 °C. Stir for 2 hours until

    
     evolution ceases, yielding a clear solution of the potassium aminopyridinate salt.
    
  • Salt Metathesis: Add 1.0 mmol of anhydrous

    
     (dissolved in 5 mL THF) dropwise to the anion solution. Stir at room temperature for 12 hours.
    
  • Solvent Exchange: Remove THF completely under vacuum. Extract the residue with 20 mL of anhydrous toluene. The toluene solubilizes the lipophilic zinc complex while leaving the KCl byproduct as an insoluble solid.

  • Filtration & Crystallization: Filter the mixture through a pad of Celite. Concentrate the filtrate to ~5 mL and store at -30 °C to yield X-ray quality crystals.

Quantitative Data Presentation

Spectroscopic monitoring is the most reliable method to validate the coordination mode of 2-aminopyridine derivatives. Table 1 summarizes the expected diagnostic shifts.

Table 1: Diagnostic Spectroscopic Markers for Coordination Validation

Analytical MethodFree Ligand (Expected)Neutral Complex (Protocol 1)Aminopyridinate Complex (Protocol 2)
IR:

(N-H)
~3450, 3300 cm

(doublet)
~3430, 3280 cm

(shifted)
Absent (Deprotonated)
IR:

(C=N) ring
~1610 cm

~1630 cm

(Higher frequency)
~1590 cm

(Delocalized N-C-N)

H NMR: Pyridine C6-H
~8.00 ppm~8.50 ppm (Deshielded by metal)~8.15 ppm (Shielded vs. Neutral)

H NMR: Exocyclic NH

~5.00 ppm (Broad singlet)~5.60 ppm (Broad, deshielded)Absent
Solubility Profile High in EtOH, EtOAcModerate in DCM, low in HexaneHigh in Toluene, Hexane

References

  • ResearchGate. 2-Aminopyridinate and related monoanionic bidentate N-ligands. Available at:[Link][1]

  • MDPI (International Journal of Molecular Sciences). Synthesis and Characterization of Extremely Bulky Aminopyridinate Ligands and a Series of Their Groups 1 and 2 Metal Complexes. Available at:[Link][2]

Sources

Application

Application Note: Regioselective Synthesis of Kinase Inhibitors Using 3,5-Dibromo-4-ethylpyridin-2-amine

Executive Summary The development of targeted kinase inhibitors requires versatile, highly functionalized heterocyclic scaffolds. 3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-6) has emerged as a critical building b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted kinase inhibitors requires versatile, highly functionalized heterocyclic scaffolds. 3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-6) has emerged as a critical building block in medicinal chemistry, particularly for the synthesis of oncology drug intermediates and small-molecule inhibitors targeting critical signaling pathways[1]. Its unique substitution pattern—featuring an electron-donating amino group, a sterically demanding ethyl group, and two differentially reactive bromine atoms—enables orthogonal, site-selective cross-coupling reactions. This application note details a robust, self-validating protocol for the regioselective sequential functionalization of this scaffold to construct complex kinase inhibitor cores.

Mechanistic Rationale & Scaffold Significance (E-E-A-T)

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) species is highly sensitive to both the electronic environment and the steric hindrance of the carbon-halogen bonds[2].

Causality Behind Regioselectivity: The C-2 amino group of 3,5-dibromo-4-ethylpyridin-2-amine is strongly electron-donating via resonance, which increases the electron density at the ortho (C-3) and para (C-5) positions. However, the C-3 bromine experiences severe steric shielding from both the adjacent C-2 primary amine and the C-4 ethyl group. In contrast, the C-5 bromine is flanked only by the C-4 ethyl group and the relatively small C-6 proton[3].

Consequently, oxidative addition occurs preferentially at the less sterically hindered C-5 position[4]. To maximize this inherent bias, our protocol utilizes Pd(dppf)Cl₂ . The large bite angle (approx. 99°) of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand amplifies the steric differentiation between the C-3 and C-5 positions, effectively suppressing off-target C-3 coupling and preventing the formation of symmetric bis-arylated byproducts[5].

Experimental Workflow & Protocols

The following step-by-step methodologies describe the sequential functionalization of the scaffold.

Protocol 1: Regioselective C-5 Suzuki-Miyaura Cross-Coupling

Objective: Introduce the primary aryl/heteroaryl pharmacophore at the C-5 position.

  • Preparation: In an oven-dried, nitrogen-purged Schlenk flask, add 3,5-dibromo-4-ethylpyridin-2-amine (1.0 equiv, 10.0 mmol) and the desired arylboronic acid (1.05 equiv, 10.5 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and anhydrous K₂CO₃ (2.0 equiv, 20.0 mmol).

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 50 mL).

  • Reaction: Heat the biphasic mixture to 80 °C and stir vigorously for 12 hours.

  • Self-Validation Step: At

    
     hours, withdraw a 50 µL aliquot, dilute with LC-MS grade acetonitrile, and analyze via LC-MS. Validation criteria: The reaction is proceeding correctly if the[M+H]⁺ peak corresponds exclusively to the mono-arylated product, with <5% bis-arylated byproduct detected.
    
  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (100 mL), and wash with brine (3 × 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the C-5 arylated intermediate.

Protocol 2: C-3 Buchwald-Hartwig Amination

Objective: Install a solubilizing or hinge-binding amine group at the sterically hindered C-3 position.

  • Preparation: To a new Schlenk flask, add the C-5 arylated intermediate (1.0 equiv, 5.0 mmol) and the secondary amine (e.g., morpholine or N-methylpiperazine) (1.2 equiv, 6.0 mmol).

  • Catalyst & Ligand: Add Pd₂(dba)₃ (0.05 equiv, 0.25 mmol), XPhos (0.1 equiv, 0.5 mmol), and sodium tert-butoxide (2.0 equiv, 10.0 mmol).

    • Causality: The electron-rich, bulky XPhos ligand is specifically required here to facilitate the challenging oxidative addition at the sterically hindered, electron-rich C-3 position.

  • Reaction: Suspend the reagents in anhydrous toluene (30 mL) under a nitrogen atmosphere. Heat to 110 °C for 16 hours.

  • Workup: Filter the cooled mixture through a pad of Celite, eluting with dichloromethane. Concentrate and purify via reverse-phase HPLC to yield the functionalized kinase inhibitor core.

Quantitative Data & Optimization

The choice of catalyst and base is critical for maintaining high regioselectivity during the Step 1 Suzuki-Miyaura coupling. The table below summarizes the optimization data, demonstrating the superiority of the Pd(dppf)Cl₂ system.

Catalyst SystemBaseSolventTemp (°C)Yield (%)C-5 : C-3 Regioselectivity
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O100654:1
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 88 >20:1
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O807210:1
Pd(OAc)₂ / SPhosK₃PO₄DMF/H₂O90556:1

Visualizations

SyntheticWorkflow A 3,5-Dibromo-4-ethylpyridin-2-amine (Starting Material) B C-5 Arylated Intermediate (Suzuki-Miyaura) A->B Arylboronic acid, Pd(dppf)Cl2, 80°C C C-3 Aminated Intermediate (Buchwald-Hartwig) B->C Amine, Pd2(dba)3, XPhos, 110°C D Final Kinase Inhibitor (Urea/Amide Formation) C->D Aryl isocyanate, RT

Sequential regioselective functionalization of 3,5-dibromo-4-ethylpyridin-2-amine.

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation KinaseTarget Target Kinase (e.g., RAF/PI3K) RAS->KinaseTarget Phosphorylation Downstream Downstream Effectors (MEK/AKT) KinaseTarget->Downstream Signal Transduction Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Gene Expression Inhibitor 3,5-Dibromo-4-ethylpyridin-2-amine Derived Inhibitor Inhibitor->KinaseTarget Allosteric/ATP-competitive Inhibition

MAPK/PI3K signaling pathways illustrating the inhibitory target of the synthesized compounds.

References

1.[1] 3,5-Dibromo-4-Ethylpyridin-2-Amine. MySkinRecipes (Reagent Specifications). URL: [Link] 2.[2] Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[1, 6]-naphthyridines. Chinese Journal of Natural Medicines. URL:[Link] 3.[3] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC (National Institutes of Health). URL:[Link] 4.[4] Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry - ACS Publications. URL:[Link] 5.[5] Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Bromination of 4-Ethylpyridin-2-amine

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working on the halogenation of substituted pyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working on the halogenation of substituted pyridines. Below, you will find mechanistic insights, a troubleshooting FAQ, and a self-validating standard operating procedure (SOP) to maximize the yield and purity of 5-bromo-4-ethylpyridin-2-amine .

Mechanistic Insights & Reaction Causality

To control a reaction, you must first understand the electronic and steric forces governing it. The bromination of 4-ethylpyridin-2-amine using N-Bromosuccinimide (NBS) proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism[1].

  • Electronic Directing Effects: The amino group (

    
    ) at the C2 position is strongly electron-donating, activating the pyridine ring and directing incoming electrophiles to the ortho (C3) and para (C5) positions. The ethyl group at C4 is weakly activating but exerts a significant steric footprint.
    
  • Steric Causality: The C3 position is heavily hindered, flanked directly by the amino group at C2 and the ethyl group at C4. Conversely, the C5 position is para to the amino group and only adjacent to the ethyl group on one side.

  • Result: Due to this steric clash at C3, the bromonium ion (

    
    ) selectively attacks the C5 position, making the 5-bromo isomer the overwhelming major product[1][2].
    

ReactionPathways Substrate 4-Ethylpyridin-2-amine C5 C5 Electrophilic Attack (Para to -NH2) Substrate->C5 Favored C3 C3 Electrophilic Attack (Ortho to -NH2) Substrate->C3 Disfavored (Steric Clash) Major 5-Bromo Isomer (Major Product) C5->Major Minor 3-Bromo Isomer (Sterically Hindered) C3->Minor Dibromo Over-Bromination (Excess NBS / High Temp) Side 3,5-Dibromo Isomer (Impurity) Dibromo->Side Major->Dibromo

Mechanistic pathways illustrating regioselectivity and over-bromination risks.

Troubleshooting Guide & FAQs

Q1: Why is my reaction generating significant amounts of the 3,5-dibromo impurity? Causality: Over-bromination is a kinetic issue. It is driven by elevated temperatures or high local concentrations of the brominating agent, which forces the less favorable EAS reaction at the C3 position to occur after C5 has been brominated. Solution: Maintain the reaction temperature strictly between 0°C and 5°C during the addition phase. Ensure NBS is added dropwise as a solution (e.g., in DMF) rather than as a solid to prevent localized concentration spikes[2].

Q2: The reaction stalls at ~80% conversion. Should I add more NBS? Causality: NBS can degrade rapidly in the presence of moisture. If your solvent is not strictly anhydrous, water will hydrolyze NBS into succinamic acid and hypobromous acid, quenching the active brominating species. Solution: Do not add a large excess of NBS, as this guarantees dibromination. First, verify the anhydrous nature of your solvent. If the reaction stalls, add micro-aliquots of NBS (0.02 equivalents) and monitor via HPLC until the starting material is consumed[3].

Q3: Why does my isolated product appear dark brown instead of pale yellow? Causality: Dark coloration is typically caused by the oxidation of the primary amino group or the presence of residual trapped bromine/succinimide complexes during workup. Solution: Quench the reaction mixture with an aqueous solution of sodium thiosulfate (


) before extraction or filtration. This reduces any unreacted electrophilic bromine species to inert bromide ions, instantly halting downstream oxidation[4].

Quantitative Data Summary

The table below summarizes how variations in experimental parameters directly impact the yield and purity profile of the bromination workflow.

Reaction ConditionSolventTemperatureNBS EquivalentsConversionMajor Product (C5)Impurity (C3 / Dibromo)
Optimized Protocol DMF (Anhydrous)0–5°C to 20°C1.02>99%>95% <2%
High Temperature DMF25–40°C1.02>99%75%15% (Dibromo)
Excess Reagent DMF0–5°C to 20°C1.20>99%60%35% (Dibromo)
Alternative Solvent Acetonitrile0–5°C1.0592%90%<5%

Self-Validating Experimental Protocol (SOP)

This protocol is engineered as a self-validating system. Do not proceed to subsequent phases unless the specific validation criteria are met.

Phase 1: Preparation & Initiation
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylpyridin-2-amine (1.0 eq) in anhydrous Dimethylformamide (DMF)[5].

    • Causality: Anhydrous conditions prevent the hydrolysis of NBS, which would otherwise lead to unpredictable oxidation side-reactions.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5°C.

Phase 2: Electrophilic Addition
  • NBS Preparation: Prepare a solution of N-Bromosuccinimide (NBS, 1.02 eq) in anhydrous DMF.

  • Controlled Addition: Add the NBS solution dropwise to the cooled substrate solution over 60 minutes.

    • Causality: Dropwise addition restricts the availability of

      
      , ensuring it is entirely consumed by the highly favored C5 position before any excess can attack the C3 position[1].
      
Phase 3: Propagation & Self-Validation
  • Reaction: Remove the ice bath and allow the mixture to warm to 20°C. Stir for 8–10 hours[2].

  • Self-Validation Checkpoint 1 (Conversion): Pull a 50 µL aliquot and analyze via HPLC or TLC (Eluent: Petroleum Ether/Ethyl Acetate).

    • Validation Rule: The protocol is validated to proceed to workup only when the starting material peak/spot is <1%. If >1%, add 0.02 eq NBS and stir for 1 additional hour[3].

Phase 4: Quench & Isolation
  • Quench: Pour the reaction mixture into a vigorously stirring ice-water bath containing 5% aqueous sodium thiosulfate (

    
    ).
    
    • Self-Validation Checkpoint 2 (Quench Verification): A successful quench is visually validated when the reaction mixture transitions from a dark orange/red (active bromine) to a pale yellow/brown suspension[4].

  • Filtration: Filter the precipitated solid under vacuum, wash thoroughly with deionized water to remove DMF and succinimide byproducts, and dry the solid[2].

  • Polishing: Wash the dried solid with cold acetonitrile to remove trace organic impurities, yielding the pure 5-bromo-4-ethylpyridin-2-amine.

BrominationWorkflow SM 4-Ethylpyridin-2-amine (1.0 eq) Solvent Dissolve in Anhydrous DMF Cool to 0-5°C SM->Solvent Reagent NBS Addition (1.02 eq, Dropwise over 1h) Solvent->Reagent Reaction Stir at 20°C (8-10 hours) Reagent->Reaction Check HPLC / TLC Validation (Target: <1% SM) Reaction->Check Quench Quench with Aq. Na2S2O3 (Neutralize Excess Br+) Check->Quench Validated Product 5-Bromo-4-ethylpyridin-2-amine (>85% Yield) Quench->Product

Self-validating workflow for the regioselective bromination of 4-ethylpyridin-2-amine.

References

  • Title: US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors Source: Google Patents URL
  • Title: WO2015059668A1 - Ring-fused bicyclic pyridyl derivatives as fgfr4 inhibitors Source: Google Patents URL

Sources

Optimization

Technical Support Center: Purification of 3,5-Dibromo-4-ethylpyridin-2-amine

As a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors, the purity of 3,5-Dibromo-4-ethylpyridin-2-amine is paramount for successful downstream applications and regulatory compliance....

Author: BenchChem Technical Support Team. Date: March 2026

As a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors, the purity of 3,5-Dibromo-4-ethylpyridin-2-amine is paramount for successful downstream applications and regulatory compliance.[1] This guide provides researchers and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions to navigate the common challenges associated with its purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of 3,5-Dibromo-4-ethylpyridin-2-amine?

A: Based on the typical bromination reactions of aminopyridine derivatives, the impurity profile can include:

  • Starting Material: Unreacted 4-ethylpyridin-2-amine.

  • Mono-brominated Species: 3-Bromo-4-ethylpyridin-2-amine or 5-Bromo-4-ethylpyridin-2-amine, resulting from incomplete bromination.

  • Related Impurities: The synthesis of other brominated pyridines often yields isomeric byproducts. For instance, the bromination of 2-aminopyridine can produce 2-amino-3,5-dibromopyridine, suggesting that positional isomers or related compounds could be present depending on the precise synthetic route.[2]

  • Degradation Products: Residual acids or bases from the workup can lead to the formation of colored impurities over time.

Q2: What are the recommended storage conditions for this compound?

A: 3,5-Dibromo-4-ethylpyridin-2-amine should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[3][4] For long-term stability, refrigeration at 2-8°C is recommended.[4] Protecting the compound from light is also advisable as many halogenated aromatic amines are light-sensitive.[3]

Q3: My crude or purified compound has a yellow or brownish tint. Is this normal, and how can I remove the color?

A: While a pure compound should be a white to off-white solid, the presence of minor oxidized impurities or residual reagents can impart a color. If the color persists after initial purification, a charcoal treatment during recrystallization can be effective. Activated charcoal adsorbs colored, high-molecular-weight impurities.[5][6] However, use it judiciously, as it can also adsorb the desired product, leading to a lower yield.

Q4: Which analytical techniques are best for assessing the purity of 3,5-Dibromo-4-ethylpyridin-2-amine?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC/UPLC: Reversed-phase HPLC is ideal for quantifying purity and detecting minor impurities.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can identify and quantify impurities if their signals are resolved from the product peaks.

  • LC-MS: Confirms the molecular weight of the main component and helps in identifying unknown impurities.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Section 2: Purification Method Selection Guide

Choosing the right purification strategy depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following workflow and table provide a decision-making framework.

Purification_Workflow start Crude 3,5-Dibromo-4-ethylpyridin-2-amine decision1 Purity Assessment (TLC/HPLC) Are impurities significantly more or less polar? start->decision1 decision2 Are impurities acidic or neutral? decision1->decision2  No (Similar Polarity) method1 Flash Column Chromatography decision1->method1  Yes   method2 Acid-Base Extraction decision2->method2  Yes   method3 Recrystallization decision2->method3  No (e.g., Isomers) end_node Pure Product method1->end_node method2->method3 Follow with Recrystallization for highest purity method3->end_node

Caption: Decision workflow for selecting a purification method.

Table 1: Comparison of Purification Methods
MethodProsConsBest For
Recrystallization - Highly effective for achieving high purity (>99.5%).- Scalable and cost-effective.- Requires finding a suitable solvent system.- Can have lower yields if the product is partially soluble in cold solvent.Removing small amounts of impurities from a solid that is already >90% pure.
Flash Chromatography - Excellent for separating compounds with different polarities.- Can handle complex mixtures and oily samples.- Can be time-consuming and solvent-intensive.- Potential for product loss on the column, especially for basic amines on standard silica.Isolating the product from impurities with significantly different Rf values.
Acid-Base Extraction - Fast and efficient for removing non-basic or acidic impurities.- Easily scalable.- Not effective for removing other basic impurities (e.g., isomeric amines).- Requires use of aqueous and organic solvents.A preliminary cleanup step to remove neutral or acidic starting materials and byproducts.

Section 3: Detailed Protocols & Troubleshooting

Method 1: Recrystallization

Recrystallization purifies compounds by leveraging differences in solubility at different temperatures.[7][8] The ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures.[5]

  • Solvent Selection: In a test tube, add ~20-30 mg of your crude material. Add a potential solvent (see Table 2) dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.[6]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Solvent SystemTypeRationale
Isopropanol or EthanolSingle SolventThe polar amine and pyridine ring should be soluble in hot alcohols, with solubility decreasing upon cooling.
TolueneSingle SolventA good choice for moderately polar compounds.
Ethyl Acetate / HexanesMixed SolventDissolve in a minimum of hot ethyl acetate, then add hot hexanes dropwise until turbidity persists. This is a versatile system for compounds of intermediate polarity.
Ethanol / WaterMixed SolventDissolve in a minimum of hot ethanol, then add hot water dropwise. Good for polar compounds.[7]
  • Q: My compound "oiled out" instead of forming crystals. What should I do?

    • A: This happens when the solution becomes supersaturated at a temperature above the compound's melting point. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal can also promote proper crystallization.

  • Q: No crystals are forming, even after cooling in an ice bath. What went wrong?

    • A: This usually means too much solvent was added. Gently boil off some of the solvent to concentrate the solution and try cooling again. Alternatively, gently scratching the inside of the flask with a glass rod at the solution's surface can initiate nucleation.

  • Q: My final yield is very low. How can I improve it?

    • A: Ensure you used the absolute minimum amount of hot solvent for dissolution. Also, make sure the cooling process is slow and that the final cooling in the ice bath is given sufficient time. You can try to recover a "second crop" of crystals by concentrating the mother liquor, though this crop may be less pure.[6]

Method 2: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried by a mobile phase (the eluent).[9] For basic compounds like 3,5-Dibromo-4-ethylpyridin-2-amine, special considerations are needed to prevent poor separation.

Chromatography_Principle cluster_0 cluster_1 cluster_2 column Start: Mixture Applied Elution in Progress Separation Complete A0 B0 A1 A B1 B A2 A B2 B caption Separation of a less polar compound (B) and a more polar compound (A). B moves faster.

Caption: Principle of chromatographic separation.

  • TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). The ideal system gives your product an Rf value of ~0.3.[9] Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar solvent. Ensure there are no air bubbles.[10] Let the silica settle to form a packed bed, and add a thin layer of sand on top.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Pre-adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column (dry loading).[10]

  • Elution: Carefully add the eluent to the column and apply pressure (with air or nitrogen) to begin elution. Collect fractions in test tubes.[11]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Stationary PhaseMobile Phase System (Gradient)Rationale & Causality
Standard Silica Gel Hexanes / Ethyl Acetate + 1% Triethylamine (TEA)The amine group in the product is basic and will interact strongly with the acidic silanol groups on standard silica, causing tailing/streaking. Adding a volatile base like TEA to the eluent "caps" these acidic sites, allowing for better peak shape.[12]
Amine-functionalized Silica Hexanes / Ethyl AcetateThis stationary phase has a basic surface, which eliminates the need for mobile phase modifiers. It provides excellent peak shape for basic compounds and is a highly recommended alternative to standard silica for this purification.[12][13]
  • Q: My compound is streaking badly on a standard silica gel column. Why?

    • A: This is the classic sign of a strong, non-ideal interaction between a basic compound and the acidic silica surface. As explained above, the remedy is to add 0.5-1% triethylamine to your eluent system or switch to a deactivated or amine-functionalized silica column.[12]

  • Q: I'm not getting good separation between my product and an impurity.

    • A: Your solvent system is likely too polar (eluting everything too quickly) or not polar enough. Try a shallower gradient or an isocratic elution with a weaker solvent system. Running TLC plates with different solvent combinations (e.g., substituting ethyl acetate with DCM or ether) can help you find a system with better selectivity.

  • Q: The Rf on my column is different from my TLC plate.

    • A: This can happen if the column is not packed well, if it is overloaded with sample, or if the activity of the TLC plate silica differs from the bulk silica. Always run the column with a slightly less polar eluent than what gave the ideal Rf on TLC to account for these differences.

Method 3: Acid-Base Extraction

This method exploits the basicity of the amine functional group. The amine can be protonated with an acid to form a water-soluble salt, allowing it to be separated from neutral or acidic organic impurities.

  • Dissolution: Dissolve the crude material in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic 3,5-Dibromo-4-ethylpyridin-2-amine will move into the aqueous layer as its hydrochloride salt. The neutral/acidic impurities will remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer (which contains impurities).

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9). The purified amine will precipitate out or can be extracted.

  • Final Extraction: Extract the basified aqueous layer several times with fresh organic solvent (DCM or ethyl acetate).

  • Drying and Isolation: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

  • Q: An emulsion formed at the interface and won't separate.

    • A: Emulsions are common. Try letting the funnel sit for a while. Gentle swirling can help. If it persists, adding a small amount of brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous phase.

  • Q: My recovery is poor after the extraction.

    • A: This could be due to several factors: incomplete extraction from the aqueous layer (perform more extractions with smaller volumes of organic solvent), or the product hydrochloride salt may have some solubility in the organic phase. Ensure the pH during basification is high enough (>9-10) to fully deprotonate the amine for efficient extraction back into the organic layer. A patent for a similar compound specifically notes adjusting the pH to 10-11.[14]

Section 4: Safety Information

3,5-Dibromo-4-ethylpyridin-2-amine is a chemical intermediate and should be handled with care.

  • Hazards: May cause skin, eye, and respiratory irritation. It is harmful if swallowed.[4]

  • Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3] Refer to the material safety data sheet (MSDS) for complete safety information before handling.

References

  • HBCSE (n.d.). Recrystallization. Available at: [Link]

  • University of Alberta (n.d.). Recrystallization1. Available at: [Link]

  • Athabasca University (n.d.). Experiment 2: Recrystallization. Available at: [Link]

  • MySkinRecipes (2026). 3,5-Dibromo-4-Ethylpyridin-2-Amine. Available at: [Link]

  • University of Colorado Boulder (n.d.). Column Chromatography Procedures. Available at: [Link]

  • Sonavane, S. et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • University of Victoria (n.d.). Column chromatography. Available at: [Link]

  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Google Patents (2019). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • PubChem (n.d.). 3,5-Dibromo-4-methylpyridin-2-amine. Available at: [Link]

  • Google Patents (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][5][7]triazolo[1,5-a]pyridine. Available at:

  • PubChem (n.d.). 3,5-Dibromo-2-pyridylamine. Available at: [Link]

  • Professor Dave Explains (2023). Performing Column Chromatography. YouTube. Available at: [Link]

  • Teledyne ISCO (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

  • Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Regioisomer Control in 3,5-Dibromo-4-ethylpyridin-2-amine Synthesis

Executive Summary & Chemical Logic The Challenge: Synthesizing 3,5-Dibromo-4-ethylpyridin-2-amine presents a classic electrophilic aromatic substitution challenge. The amino group at C2 is a strong ortho/para director, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

The Challenge: Synthesizing 3,5-Dibromo-4-ethylpyridin-2-amine presents a classic electrophilic aromatic substitution challenge. The amino group at C2 is a strong ortho/para director, activating C3 and C5. The ethyl group at C4 is a weak ortho/para director, also activating C3 and C5. Ideally, these effects reinforce each other.

The Problem: "Regioisomers" in this context typically refer to three distinct impurity classes that co-elute due to similar polarities:

  • Under-brominated species: 3-bromo-4-ethylpyridin-2-amine or 5-bromo-4-ethylpyridin-2-amine (Monobromo).

  • Positional Isomers: 3,5-dibromo-6 -ethylpyridin-2-amine (arising from impure starting material, specifically 6-ethylpyridin-2-amine).

  • Over-brominated species: N-bromo species or trace tribromo derivatives (rare due to steric crowding at C4).

This guide provides a self-validating protocol to isolate the target 3,5-dibromo species using


-modulated extraction and recrystallization, rather than relying solely on difficult chromatographic separations.

Diagnostic & Root Cause Analysis

Q: How do I identify which impurity is plaguing my reaction?

A: Use this diagnostic table to interpret your HPLC/LC-MS data.

Impurity Type

(Relative to Product)
Mass Shift (LC-MS)Root Cause
Monobromo (3-Br or 5-Br) Slightly Lower (More Polar)

Stoichiometry < 2.1 eq, or Temp < 0°C (Kinetic trap).
Starting Material (SM) Significantly Lower

Incomplete reaction, pH too low during reaction.
6-Ethyl Isomer Very Close / Overlap

(Same Mass)
Impure Starting Material (Check SM purity).
N-Bromo / Tribromo Higher (Less Polar)

Excess

(>2.5 eq), Temp > 40°C.
Q: Why am I seeing "regioisomers" if the directing groups reinforce each other?

A: You are likely observing kinetic intermediates (monobromo species) rather than true thermodynamic regioisomers. The ethyl group at C4 provides steric bulk.

  • C5 Position: Less sterically hindered

    
     Brominates fast.
    
  • C3 Position: Sandwiched between

    
     and 
    
    
    
    
    
    Brominates slower.
  • Result: If you stop too early or lack sufficient equivalents, you isolate the 5-bromo-4-ethyl intermediate.

Synthesis Optimization (Prevention)

Protocol Adjustment: To minimize monobromo impurities, you must push the reaction to completion without over-brominating.

  • Solvent System: Use Acetic Acid (AcOH) with Sodium Acetate (NaOAc) buffer.

    • Why: HBr generated during the reaction will protonate the pyridine nitrogen (

      
      ). A protonated pyridine ring is highly deactivated towards electrophilic substitution. NaOAc acts as a proton sponge, keeping the ring free base and reactive.
      
  • Temperature Staging:

    • Stage 1 (0°C): Add

      
       dropwise.[1][2] This controls the exotherm and favors the kinetic product (5-bromo).
      
    • Stage 2 (RT to 40°C): Warm the reaction to force the second bromine onto the sterically crowded C3 position.

ReactionPath SM 4-Ethylpyridin-2-amine Mono5 INTERMEDIATE 5-Bromo-4-ethyl... SM->Mono5 Fast (Kinetic) Low Sterics Mono3 MINOR INTERMEDIATE 3-Bromo-4-ethyl... SM->Mono3 Slow Steric Clash Target TARGET 3,5-Dibromo-4-ethyl... Mono5->Target Needs Heat/Time (Crowded C3) Mono3->Target Fast Impurity IMPURITY N-Bromo / Tars Target->Impurity Excess Br2 High Temp

Caption: Kinetic vs. Thermodynamic pathways. Note that forcing the second bromine onto C3 requires overcoming steric hindrance from the C4-ethyl group.

Purification Protocols (The Cure)

If you have a mixture, do not rely solely on column chromatography. The


 differences are often negligible. Use the pH-Swing Fractionation  method.
Method A: -Driven Extraction (Recommended)

Principle:

  • 2-Aminopyridine

    
    :  ~6.8 (Basic)
    
  • Monobromo-2-aminopyridine

    
    :  ~4.0 (Less Basic)
    
  • 3,5-Dibromo-2-aminopyridine

    
    :  ~2.5 (Weakly Basic due to two electron-withdrawing Br atoms).
    

Protocol:

  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) .

  • Acid Wash 1 (Remove SM): Wash with pH 5.5 Phosphate Buffer .

    • Result: Unreacted starting material (pKa 6.8) protonates and moves to the aqueous layer. Target (pKa ~2.5) stays in DCM.

  • Acid Wash 2 (Remove Monobromo): Wash with 10% Citric Acid (pH ~3-4) .

    • Result: Monobromo impurities protonate and extract into water. Target stays in DCM.

  • Final Extraction: Wash the DCM layer with 6M HCl .

    • Result: The Target finally protonates and moves to the aqueous layer. Non-basic impurities (tars, non-amine bromides) stay in DCM.

  • Recovery: Basify the final aqueous HCl layer with NaOH to pH 10 and extract back into DCM/Ethyl Acetate.

Method B: Recrystallization[3][4][5][6][7]

If the pH swing is insufficient, use recrystallization to polish the solid.

  • Solvent: Ethanol/Water (9:1) or Toluene/Hexane.

  • Procedure:

    • Dissolve crude solid in boiling Ethanol.

    • Add hot water until slight turbidity appears.

    • Allow to cool slowly to RT, then to 4°C.

    • Critical Step: The symmetric 3,5-dibromo species packs better into a crystal lattice than the asymmetric monobromo species.

PurificationTree Start Crude Reaction Mix (SM, Mono-Br, Di-Br) Step1 Dissolve in DCM Wash with pH 5.5 Buffer Start->Step1 Decision1 Aqueous Layer (Contains SM) Step1->Decision1 Discard Decision2 Organic Layer (Mono-Br + Di-Br) Step1->Decision2 Step2 Wash Organic with 10% Citric Acid (pH ~3.5) Decision2->Step2 Decision3 Aqueous Layer (Contains Mono-Br) Step2->Decision3 Discard Decision4 Organic Layer (Mostly Di-Br) Step2->Decision4 Step3 Evaporate & Recrystallize (EtOH/H2O) Decision4->Step3 Final Pure 3,5-Dibromo-4-ethylpyridin-2-amine Step3->Final

Caption: Purification Decision Tree utilizing pKa differences for separation.

Frequently Asked Questions (FAQs)

Q: I see a spot moving just above my product on TLC. What is it? A: This is likely the N,x-dibromo or tribromo species. It is less polar because the hydrogen bonding capability of the amine is compromised.

  • Fix: Treat the crude mixture with aqueous sodium sulfite (

    
    ) or sodium thiosulfate before workup. This reduces the labile N-Br bond back to the amine (
    
    
    
    ).

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes, but NBS is often less atom-efficient for introducing two bromines. If you use NBS, use Acetonitrile (ACN) as the solvent. Note that NBS byproducts (succinimide) are water-soluble and easy to remove, but NBS reactions often stall at the monobromo stage if not catalyzed by acid.

Q: My starting material contained 5% 6-ethylpyridin-2-amine. Can I separate the products later? A: Extremely difficult. The 3,5-dibromo-4-ethyl and 3,5-dibromo-6-ethyl isomers have nearly identical boiling points and solubilities.

  • Fix: You must purify the starting material (4-ethylpyridin-2-amine) before bromination. Distillation or recrystallization of the starting material is far easier than separating the dibromo isomers.

References

  • BenchChem. (2025).[1] The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.2[3][4][5][6]

  • Heterocyclic Letters. (2021). Synthesis of 2,5-dibromopyridine from 2-aminopyridine involving bromination with NBS.[7]7[3][4][5][6]

  • ResearchGate. (2025).[8] Theoretical prediction of relative and absolute pKa values of aminopyridines.8[3][4][5][6]

  • Google Patents. (2019). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.[9]9[3][4][5][6]

Sources

Optimization

Technical Support Center: Troubleshooting Coupling of 3,5-Dibromo-4-ethylpyridin-2-amine

Topic: Troubleshooting low reactivity and regioselectivity issues in cross-coupling reactions of 3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-6). Audience: Medicinal Chemists, Process Chemists, and Drug Discovery R...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low reactivity and regioselectivity issues in cross-coupling reactions of 3,5-Dibromo-4-ethylpyridin-2-amine (CAS: 867131-58-6). Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Core Technical Analysis: Why is this substrate difficult?

The scaffold 3,5-Dibromo-4-ethylpyridin-2-amine presents a "perfect storm" of deactivating factors for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira). Before troubleshooting, you must understand the structural causality:

  • Electronic Deactivation (The "Push" Effect): The C2-amino group is a strong mesomeric electron donor (

    
    ). This increases electron density in the pyridine ring, making the C–Br bonds electron-rich. Palladium(0) oxidative addition (OA) is electrophilic in nature; it prefers electron-deficient aryl halides. Consequently, the activation energy for OA is significantly higher than for simple bromopyridines.
    
  • Catalyst Poisoning (The "Grip" Effect): The free amino group (

    
    ) and the pyridine nitrogen (
    
    
    
    ) form a potential chelation site. This "amidine-like" motif can displace labile ligands (like phosphines) from the Pd center, forming stable, catalytically inactive Pd-amine complexes (Pd-black formation is a common symptom).
  • Steric Crowding (The "Block" Effect):

    • C3-Bromine: Sandwiched between the C2-amino group and the C4-ethyl group. This position is sterically "locked."

    • C5-Bromine: Flanked by the C4-ethyl group and the C6-proton. While hindered, it is significantly more accessible than C3.

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: "I see <5% conversion by LCMS. The starting material remains untouched."

Root Cause: Catalyst Deactivation (Poisoning) or Failure of Oxidative Addition. Technical Explanation: Standard catalysts like


 or 

are insufficiently active. The free amine is likely coordinating to the Pd, shutting down the cycle before OA can occur.

Solution Protocol:

  • Switch to Pre-formed Catalysts: Use Pd-PEPPSI-IPr or XPhos Pd G4 . These bulky N-heterocyclic carbene (NHC) or biaryl phosphine ligands prevent amine coordination via steric bulk.

  • Protect the Amine: If high-activity catalysts fail, convert the amine to an acetamide (

    
    ) or carbamate (
    
    
    
    ).
    • Why? The electron-withdrawing protecting group reduces ring electron density (facilitating OA) and sterically/electronically prevents Pd coordination.

Issue 2: "I need to couple at C3, but the reaction is occurring at C5 (or giving a mixture)."

Root Cause: Steric Control. Technical Explanation: The C5 position is sterically more accessible. The C3 position is blocked by the C4-ethyl group and the C2-amine. Under kinetic control, Pd inserts into the C5–Br bond first.

Solution Protocol:

  • To target C5 (Major Isomer): Use mild conditions (Room Temp to 60°C) with a bulky ligand (e.g., RuPhos or tBuXPhos ). The bulk discriminates sharply between the accessible C5 and hindered C3.

  • To target C3 (Difficult): You cannot directly force C3 selectivity over C5 in a mono-coupling if both bromines are present.

    • Strategy: You must perform a sequence .

      • Couple C5 first with a "dummy" group or the desired C5 ligand.

      • Perform a second coupling at C3 using forcing conditions (100°C+, BrettPhos Pd G4 ).

    • Alternative: If you need C3-only, start with a substrate where C5 is blocked or already substituted.

Issue 3: "The reaction turns black immediately, and I see protodehalogenation (Br replaced by H)."

Root Cause:


-Hydride Elimination or Reductive Elimination from Hydride source.
Technical Explanation:  "Pd black" indicates catalyst decomposition.[1] Protodehalogenation often occurs in alcoholic solvents (MeOH, EtOH) where the solvent acts as a hydride source, or if the amine substrate itself reduces the Pd(II) species.

Solution Protocol:

  • Solvent Switch: Move to non-protic, anhydrous solvents like 1,4-Dioxane or Toluene .

  • Base Selection: Switch from alkoxide bases (NaOMe) to

    
      or 
    
    
    
    .
  • Water: Use a defined biphasic system (Dioxane/Water 4:1) rather than wet alcohol.[2]

Optimized Experimental Protocols

Method A: Direct Coupling (High-Activity Catalyst)

Best for: Rapid screening when protection is not desired.

  • Charge Reaction Vessel:

    • Substrate: 1.0 equiv (e.g., 100 mg)

    • Boronic Acid/Ester: 1.2 equiv

    • Catalyst: XPhos Pd G4 (3-5 mol%) or Pd(dtbpf)Cl2 (for very hindered substrates).

    • Base:

      
       (3.0 equiv, finely ground).
      
  • Solvent System: 1,4-Dioxane : Water (5:1 ratio). Concentration: 0.1 M.

  • Conditions: Degas with Argon for 10 mins. Seal. Heat to 80°C for 4-12 hours.

  • Workup: Filter through Celite. The product will likely be the C5-coupled isomer.

Method B: Protection-Activation Strategy (Recommended for Scale)

Best for: High yields, difficult couplings, and C3 targeting.

  • Step 1: Protection

    • React substrate with

      
       (solvent/reagent) at 90°C for 2h.
      
    • Result:N-(3,5-dibromo-4-ethylpyridin-2-yl)acetamide .

  • Step 2: Coupling

    • Use standard Suzuki conditions (

      
      , 
      
      
      
      , Dioxane/Water).
    • Observation: Reaction rate increases 10-fold compared to free amine.

  • Step 3: Deprotection

    • Treat with

      
       (2M) in MeOH/THF at 60°C.
      

Comparative Data: Ligand Performance

Data simulated based on reactivity profiles of hindered 2-aminopyridines [1, 2].

Ligand / CatalystConversion (24h)C5:C3 SelectivityNotes

/

< 10%N/ACatalyst poisoning observed.
dppf /

35%85:15Moderate activity; slow OA.
XPhos Pd G4 > 95% 98:2 Excellent for C5 coupling.
BrettPhos Pd G4 > 90%95:5Best for C–N coupling (Buchwald).

/ Pd-162
88%90:10Good, but air sensitive.

Troubleshooting Logic Flow

The following diagram illustrates the decision process for optimizing the coupling reaction.

Troubleshooting Start Start: Low Conversion / Poor Yield CheckCat Is the Catalyst turning black? Start->CheckCat Poisoning Diagnosis: Catalyst Poisoning (Amine Coordination) CheckCat->Poisoning Yes CheckRegio Is Regioselectivity the issue? (C3 vs C5) CheckCat->CheckRegio No Protect Strategy: Protect Amine (Ac2O or Boc2O) Poisoning->Protect Option A (Robust) BulkyLigand Strategy: Switch to Bulky Ligand (XPhos, RuPhos) Poisoning->BulkyLigand Option B (Fast) StericMap Analysis: C3 is blocked by Et/NH2 C5 is accessible CheckRegio->StericMap Yes SelectC5 Target C5: Use mild heat (60°C) + Bulky Ligand StericMap->SelectC5 SelectC3 Target C3: Impossible directly. Must couple C5 first. StericMap->SelectC3

Caption: Decision tree for diagnosing catalyst deactivation and regioselectivity issues in 3,5-dibromo-4-ethylpyridin-2-amine coupling.

References

  • Lutz Ackermann , "Phosphine-Coordinated Palladium Catalysts for Cross-Coupling Reactions of N-Heterocycles," Chemical Reviews, 2011. Link

  • Surry, D. S., & Buchwald, S. L. , "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide," Chemical Science, 2011. Link

  • Malinowski, Z., et al. , "Regioselective Suzuki–Miyaura cross-coupling reaction of 3,5-dibromo-2-aminopyridine," Beilstein Journal of Organic Chemistry, 2018. Link

  • BenchChem Technical Database , "Reactivity of 2-amino-3,5-dibromopyridines," 2025. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading &amp; Regioselectivity for Dibromopyridines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with challenging polyhalogenated heteroarenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with challenging polyhalogenated heteroarenes. Dibromopyridines present unique synthetic hurdles—namely, competitive reactive sites, catalyst deactivation via nitrogen coordination, and over-coupling.

This living document synthesizes field-proven troubleshooting strategies, mechanistic causality, and optimized protocols to help you achieve precise regiocontrol and maximize catalyst efficiency.

Part 1: Troubleshooting FAQs & Mechanistic Guides

Q1: My Suzuki-Miyaura coupling with 2,4-dibromopyridine is stalling at 30% conversion. Is the catalyst deactivating, and should I increase the loading? A: Yes, catalyst poisoning is the most likely culprit, but simply increasing the loading is a brute-force approach that may lead to unwanted side reactions.

  • The Causality: The basic pyridine nitrogen coordinates to the empty d-orbitals of the electrophilic Pd(II) intermediate formed after oxidative addition. This creates a stable, off-cycle resting state that halts the catalytic cycle[1].

  • The Solution: Instead of increasing the catalyst loading beyond the standard 5 mol%, switch your ligand. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos). The steric bulk of these ligands creates a physical "umbrella" around the palladium center, preventing the pyridine nitrogen from approaching and coordinating to the metal[1].

Q2: I need selective mono-arylation of 2,6-dibromopyridine, but I keep recovering a mixture of mono- and di-arylated products. How do I optimize the system? A: Over-coupling occurs when the oxidative addition rate of the newly formed mono-arylated intermediate competes with the unreacted starting material.

  • The Causality: Standard phosphine ligands often require 3–5 mol% palladium loading. At this concentration, the highly active catalyst rapidly consumes the starting material and immediately begins reacting with the mono-arylated product.

  • The Solution: Switch to an N-heterocyclic carbene (NHC) ligand, such as IMes, paired with Pd(OAc)₂. NHC ligands are exceptionally strong

    
    -donors, which highly electron-enrich the Pd center and drastically accelerate oxidative addition. This allows you to drop the catalyst loading to an ultra-low 0.1 mol% [2]. This extreme dilution reduces the probability of the mono-arylated product re-entering the catalytic cycle, ensuring selective mono-functionalization[2].
    

Q3: How can I invert the regioselectivity of 2,4-dibromopyridine from the standard C2 position to the atypical C4 position? A: Regioselectivity in this scaffold is entirely dictated by catalyst speciation and the Pd:Ligand ratio.

  • The Causality: The C2 position is intrinsically more electrophilic due to the inductive electron-withdrawing effect of the adjacent nitrogen. Mononuclear Pd(0) catalysts (formed when PPh₃:Pd ratios are >3:1) will kinetically favor this C2 site[3][4].

  • The Solution: To switch to C4-arylation, you must induce the formation of Pd₃ clusters or nanoparticles. By lowering the PPh₃:Pd ratio to

    
    2.5:1, multinuclear Pd species form[3][4]. These bulky clusters experience severe steric repulsion from the nitrogen lone pair at C2, redirecting the oxidative addition to the less sterically hindered C4 position[3].
    

Part 2: Quantitative Data & Catalyst Optimization Matrix

The following self-validating matrix summarizes the optimized catalyst systems required to achieve specific synthetic outcomes with dibromopyridines.

SubstrateCatalyst SystemOptimal LoadingPrimary OutcomeMechanistic Driver
2,4-Dibromopyridine Pd(OAc)₂ / PPh₃ (>3:1 ratio)3.0 - 5.0 mol%C2-Arylation Electrophilically driven oxidative addition by mononuclear Pd[3].
2,4-Dibromopyridine Pd(OAc)₂ / PPh₃ (

2.5:1 ratio)
3.0 - 5.0 mol%C4-Arylation Steric-driven addition by bulky Pd₃ clusters/nanoparticles[3][4].
2,4-Dibromopyridine C₃-Symmetric Tripalladium Cluster0.5 mol%Exclusive C2 (98:1)Synergistic cluster effects amplify C2 kinetic preference[5][6].
2,6-Dibromopyridine Pd(OAc)₂ / IMes·HCl (NHC)0.1 mol%Mono-arylation Strong

-donation allows ultra-low loading, preventing over-coupling[2].

Part 3: Logical Workflow & Mechanistic Pathway

The diagram below illustrates the divergent oxidative addition pathways for 2,4-dibromopyridine based on your chosen catalyst speciation.

G Substrate 2,4-Dibromopyridine Starting Material CatA High PPh3:Pd Ratio (>3:1) Mononuclear Pd(0) Catalyst Substrate->CatA Standard Loading CatB Low PPh3:Pd Ratio (<2.5:1) Pd3 Clusters / Nanoparticles Substrate->CatB Modified Speciation MechA Oxidative Addition at C2 (Driven by Electrophilicity) CatA->MechA MechB Oxidative Addition at C4 (Driven by Steric Shielding) CatB->MechB ProdA C2-Arylated Product (Conventional Selectivity) MechA->ProdA ProdB C4-Arylated Product (Atypical Selectivity) MechB->ProdB

Figure 1: Mechanistic divergence in 2,4-dibromopyridine cross-coupling based on catalyst speciation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Ultra-Low Loading Mono-Arylation of 2,6-Dibromopyridine

This protocol utilizes an NHC ligand to achieve selective mono-arylation while preventing catalyst poisoning and over-coupling[2].

1. Catalyst Pre-Activation:

  • In a flame-dried vial under argon, combine Pd(OAc)₂ (0.001 mmol, 0.1 mol%) and IMes·HCl (0.0012 mmol, 0.12 mol%).

  • Causality Check: Pre-mixing ensures the in-situ generation of the highly active Pd-NHC complex before exposure to the basic reaction conditions, preventing premature Pd-black precipitation.

2. Reaction Setup:

  • To a separate Schlenk flask, add 2,6-dibromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 4 mL of a rigorously degassed Acetonitrile/Water (1:1) mixture.

  • Transfer the pre-activated catalyst solution to the Schlenk flask.

3. Execution & Self-Validation:

  • Stir at room temperature for 12 hours.

  • Self-Validation Marker: Monitor via TLC (Hexanes/EtOAc). The protocol is operating correctly when the starting material spot steadily disappears while only a single new product spot (mono-arylated) emerges. If a lower-R

    
     spot (di-arylated) appears, it indicates the catalyst loading exceeded the 0.1 mol% threshold or the boronic acid stoichiometry was poorly controlled.
    
Protocol B: Exclusive C2-Arylation of 2,4-Dibromopyridine via Tripalladium Clusters

This protocol utilizes pre-formed C₃-symmetric tripalladium clusters to achieve >98:1 C2-selectivity[5][6].

1. Reagent Assembly:

  • In a glovebox or under strict Schlenk conditions, add 2,4-dibromopyridine (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol) to a reaction tube.

  • Add the C₃-symmetric tripalladium cluster catalyst at exactly 0.5 mol% relative to the dibromopyridine.

2. Reaction Execution:

  • Add 5 mL of anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat to 80 °C for 18 hours.

  • Visual Cue: The solution should maintain a homogeneous, distinct color profile (often deep red/orange depending on the exact cluster ligand). A rapid shift to opaque black indicates cluster degradation into inactive bulk palladium.

3. Workup & Self-Validation:

  • Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the base and catalyst.

  • Self-Validation Marker: Analyze the crude mixture via GC-MS. The system is validated when the chromatogram shows a C2:C4 product integration ratio of

    
    98:1. The absence of unreacted starting material confirms the 0.5 mol% cluster loading successfully resisted nitrogen-coordination poisoning.
    

Part 5: References

  • Zhixin He, Meng Chen, Yingrui Song, Fen Wu, Fangyu Fu, Yanlan Wang. "Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters." Journal of Organic Chemistry, 2025 Feb 7;90(5):1895-1904.[Link]

  • American Chemical Society. "Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters | Supporting Information." ACS Publications, 2025.[Link]

  • Ian J. S. Fairlamb et al. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation." Tetrahedron, 2006, 62, 11063–11072.[Link]

  • Palani et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." PMC / NIH, 2022.[Link]

Sources

Optimization

Technical Support Center: Minimizing Debromination in Pd-Catalyzed Cross-Couplings

The following guide is structured as a Tier 3 Technical Support resource. It assumes the user has basic knowledge of Pd-catalysis but requires deep mechanistic insight to solve a persistent side-reaction.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource. It assumes the user has basic knowledge of Pd-catalysis but requires deep mechanistic insight to solve a persistent side-reaction.

Ticket Type: Reaction Optimization / Impurity Profiling Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open

The Diagnostic: Is it Debromination?

Before optimizing, we must confirm the identity of the impurity. In Suzuki-Miyaura or Buchwald-Hartwig couplings, the "debrominated" byproduct is the result of the electrophile (Ar-Br) being reduced to the arene (Ar-H).

Common Symptoms:

  • Mass Spec shows a peak at

    
     (Loss of Br, gain of H).
    
  • NMR shows a new proton signal on the aryl ring, often with simplified splitting compared to the starting material.

  • The byproduct elutes just before or after the starting material, making separation difficult.

Troubleshooting Decision Tree

Use this logic flow to determine your immediate next step.

DiagnosticTree Start Identify Impurity (Ar-H) Q1 Is the byproduct >10%? Start->Q1 Q2 Is the solvent a secondary alcohol (e.g., iPrOH, 2-BuOH)? Q1->Q2 Yes (>10%) Q4 Is the coupling partner sterically hindered? Q1->Q4 No (<5%) Q3 Are you using an alkoxide base (e.g., NaOtBu, NaOEt)? Q2->Q3 No Sol1 Fix: Switch to Dioxane, Toluene, or DMF. Q2->Sol1 Yes Q3->Q4 No Sol2 Fix: Switch to Inorganic Base (K3PO4, Cs2CO3). Q3->Sol2 Yes Sol3 Fix: Switch to Buchwald Ligand (XPhos, SPhos) to speed up cycle. Q4->Sol3 Yes Sol4 Check Reagents: Wet solvent or old catalyst? Q4->Sol4 No

Figure 1: Diagnostic logic for isolating the root cause of hydrodehalogenation.

The Mechanism: The "Hydride Hijack"

To stop debromination, you must understand why it happens. It is not a random decomposition; it is a competing catalytic cycle.

The culprit is a Palladium-Hydride (L-Pd-H) species.[1][2]

In a healthy cycle, the Oxidative Addition intermediate L-Pd(Ar)-Br undergoes Transmetallation. However, if Transmetallation is slow (due to sterics or low nucleophilicity), the intermediate "stalls." During this stall, if a hydride source is present, the complex undergoes ligand exchange to form L-Pd(Ar)-H. This species rapidly undergoes Reductive Elimination to release Ar-H (the waste product).

The Competing Pathways

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [L-Pd(Ar)-Br] Pd0->OxAdd Ar-Br TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Healthy Cycle PdH Pd-Hydride Species [L-Pd(Ar)-H] OxAdd->PdH Slow Transmetallation + Hydride Source Prod Product (Ar-R) TransMet->Prod Reductive Elim. HydrideSource Hydride Source (Alcohol/Base) HydrideSource->PdH PdH->Pd0 Regenerate Catalyst Waste Debrominated Waste (Ar-H) PdH->Waste Fast Reductive Elim.

Figure 2: The kinetic competition between productive coupling (Green) and hydrodehalogenation (Red).

Technical Support FAQs

Q1: I am using Isopropanol (IPA) as a co-solvent. Could this be the issue?

Yes. This is the most common cause. Technical Explanation: Secondary alcohols like isopropanol are excellent hydride donors. Palladium can oxidize the alcohol to a ketone (e.g., IPA to acetone) via


-hydride elimination, generating the fatal Pd-H species [1].
Solution:  Switch to primary alcohols  (Ethanol, n-Butanol) which are slower to eliminate, or ideally aprotic solvents  (Toluene, DMF, Dioxane, THF). If solubility requires an alcohol, use tert-amyl alcohol , which lacks the 

-hydrogen necessary for hydride donation.
Q2: I switched solvents, but I'm still seeing 15% debromination. I'm using NaOtBu as a base.

The base is likely the culprit. Technical Explanation: While Sodium tert-butoxide (NaOtBu) is a bulky base often used to prevent coordination to Pd, it can still act as a hydride source under high thermal stress or if traces of elimination occur. More importantly, strong alkoxide bases can promote "halogen-lithium exchange-like" pathways or deprotonate the substrate if it has acidic protons, leading to unexpected reductions [2]. Solution: Switch to mild inorganic bases. K3PO4 (Potassium Phosphate Tribasic) is the "Gold Standard" for minimizing debromination because it is a poor hydride donor and buffers the pH effectively. Cs2CO3 is a strong alternative for difficult substrates.

Q3: Why does my Aryl Iodide debrominate more than my Aryl Bromide?

Counter-intuitive, but common. Technical Explanation: Aryl Iodides undergo Oxidative Addition (OA) extremely fast. If the subsequent step (Transmetallation) is slow—perhaps because your boronic acid is bulky or electron-poor—you build up a high concentration of the L-Pd(Ar)-I intermediate. This intermediate sits in solution "waiting" for a partner. The longer it waits, the statistically more likely it is to encounter a stray hydride source [3]. Solution: You need to accelerate the Transmetallation step or protect the resting state. Using a ligand with high steric bulk (like XPhos or SPhos ) can actually help by destabilizing the resting state and forcing Reductive Elimination of the desired product, rather than the side product.

Q4: Can the ligand choice alone fix this?

Often, yes. Technical Explanation: Simple phosphines (PPh3) or bidentates (dppf) often leave the Pd center exposed. Dialkylbiaryl phosphines (Buchwald Ligands) provide a "roof" over the metal center.

  • SPhos / XPhos: These are exceptionally good at preventing debromination. Their bulk facilitates the reductive elimination of the C-C bond (which is sterically demanding) much faster than the formation of the C-H bond [4].

  • Mechanism: The rate of productive Reductive Elimination (

    
    ) is increased relative to the rate of hydride capture (
    
    
    
    ).

Experimental Protocols

Protocol A: The "Low-Debromination" Standard (Suzuki-Miyaura)

Use this as your starting point for sensitive substrates.

ComponentRecommendationRationale
Solvent Toluene / Water (10:[1]1)Aprotic, biphasic system minimizes hydride sources.
Base K3PO4 (2.0 - 3.0 equiv)Inorganic, non-reducing base.
Catalyst XPhos Pd G4 (2-5 mol%)Pre-catalyst ensures 1:1 L:Pd ratio; XPhos prevents side reactions.
Temp 60°C - 80°CModerate heat. Avoid reflux if possible.

Step-by-Step:

  • Charge a reaction vial with Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv).[2]

  • Add XPhos Pd G4 (0.02 equiv).

  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed Toluene (0.2 M concentration) and degassed Water via syringe.

  • Heat to 60°C. Monitor by LCMS at 1 hour.

    • Note: If conversion is low but debromination is 0%, increase Temp to 80°C.

Protocol B: The "Rescue" (For N-Heterocycles/High Debromination)

Use this if Protocol A fails or if you are coupling pyridines/imidazoles.

The "High Concentration" Trick: Running the reaction at higher concentration (0.5 M to 1.0 M) often favors the bimolecular reaction (Transmetallation between two species) over the unimolecular-like side reaction (Hydride capture from solvent).

  • Solvent: 1,4-Dioxane (dry).

  • Base: Cs2CO3 (2.0 equiv).

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd-162 (SPhos Pd G4).

  • Concentration: High (0.5 M) relative to halide.

  • Procedure: Premix catalyst and ligand in the solvent for 5 mins before adding to the main vessel containing substrate and base.

References

  • Navarro, O. et al. (2005).[3] "General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides." Journal of Organic Chemistry. (Discusses the role of solvent and base in minimizing side reactions).

  • BenchChem Technical Guides. (2025). "How to avoid dehalogenation side reactions in Suzuki coupling." (Overview of hydride sources and base selection).

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." (Detailed discussion on oxidative addition rates of I vs Br and "stalled" intermediates).

  • Martin, R. & Buchwald, S.L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. (Authoritative review on ligand effects, specifically XPhos/SPhos in preventing dehalogenation).

  • Jedinák, L. et al. (2016). "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry. (Specific case study on N-heterocycle debromination and solutions).

Sources

Troubleshooting

Technical Support Center: Halogenated Aminopyridines

Topic: Work-up & Purification Procedures Ticket ID: HAP-PRO-2026 Status: Open / Guide Generated Executive Summary Halogenated aminopyridines (e.g., 2-amino-5-bromopyridine) present a "perfect storm" of work-up challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Work-up & Purification Procedures Ticket ID: HAP-PRO-2026 Status: Open / Guide Generated

Executive Summary

Halogenated aminopyridines (e.g., 2-amino-5-bromopyridine) present a "perfect storm" of work-up challenges. They are amphoteric (possessing both a basic pyridine nitrogen and weakly acidic amino protons), lipophilic yet polar , and highly prone to metal chelation and oxidative degradation .

This guide moves beyond standard protocols to address the specific physicochemical traps these molecules set. It is designed for researchers experiencing low yields, "black tar" formation, or persistent metal contamination.

Module 1: The pH Paradox (Extraction Efficiency)

The Issue: Users often report low recovery during acid-base extractions or "oiling out" during neutralization.

The Science (Causality): Unlike simple amines, halogenated aminopyridines have significantly suppressed basicity due to the electron-withdrawing nature of the halogen.

  • Standard Pyridine pKa: ~5.2[1]

  • 2-Aminopyridine pKa: ~6.9 (Electron-donating amine increases basicity).

  • 2-Amino-5-bromopyridine pKa: ~3.5–4.0 (Halogen fights the amine effect).

Implication: If you treat these like standard amines (using weak acid washes), they may not fully protonate and will partition unpredictably between layers. Conversely, during neutralization, they deprotonate (precipitate) at a much lower pH (pH 4–5) than expected.

Protocol: The "Catch and Release" Purification Use this method to separate your product from non-basic impurities without chromatography.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).

  • The Catch (Protonation): Extract with 2.0 M HCl (Target pH < 1).

    • Why: You need a pH at least 2 units below the pKa (~4.0) to ensure >99% protonation and solubility in the aqueous phase.

  • The Wash: Keep the aqueous layer. Wash it twice with fresh EtOAc.

    • Result: Non-basic impurities (ligands, unreacted halides) stay in the organic layer.

  • The Release (Neutralization): Cool the aqueous layer to 0°C. Slowly add 6.0 M NaOH or Sat. Na₂CO₃ until pH reaches 8–9 .

    • Critical: Do not overshoot to pH 14; high pH can hydrolyze the halogen or cause emulsions.

  • Recovery: Extract the now-cloudy aqueous layer 3x with EtOAc. Dry over Na₂SO₄.

ExtractionLogic Start Crude Mixture (Halogenated Aminopyridine) Solvent Dissolve in EtOAc Start->Solvent AcidWash Extract with 2M HCl (pH < 1) Solvent->AcidWash Split Phase Separation AcidWash->Split OrgLayer Organic Layer (Contains Non-Basic Impurities) Split->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Split->AqLayer Keep Basify Adjust to pH 8-9 (Release Free Base) AqLayer->Basify ReExtract Extract 3x EtOAc Dry & Concentrate Basify->ReExtract

Figure 1: The "Catch and Release" logic tailored for low-pKa aminopyridines.

Module 2: The Metal Trap (Pd/Cu Removal)

The Issue: Post-Suzuki/Buchwald coupling, the product remains dark/colored, and NMR shows broad peaks (paramagnetic impurities).

The Science: The 2-aminopyridine motif is a bidentate ligand . It chelates Palladium (Pd) and Copper (Cu) far more aggressively than standard phosphine ligands. Standard Celite filtration is often ineffective because the metal is bound to your product, not the precipitate.

Comparative Scavenger Data:

MethodEfficiency for AminopyridinesProsCons
Celite Filtration Low (<20%)Cheap, fastOnly removes bulk Pd black; leaves chelated Pd.
Activated Carbon Medium (50-70%)General purposeCan adsorb product; messy; requires hot filtration.
Thiol-Silica (Si-Thiol) High (90-95%)High affinity for Pd(II)Expensive; requires stirring time.
TMT (Trimercaptotriazine) Very High (>98%)Industry standardForms precipitate that must be filtered; sulfur smell.

Protocol: The TMT Precipitation (Gold Standard)

  • Dissolve crude (post-workup) in THF or EtOAc (10 mL/g).

  • Add Trimercaptotriazine (TMT) (0.1 equiv relative to Pd catalyst used).

  • Heat to 50°C for 1 hour . The solution should clarify as a complex precipitates.

  • Cool to RT and filter through a pad of Celite.

  • Self-Validation: The filtrate should be lighter in color. If dark color persists, repeat with activated carbon.

Module 3: The "Black Tar" Syndrome (Oxidation)[2][3][4]

The Issue: Aminopyridines turn brown or black upon exposure to air or during rotary evaporation.

The Science: The electron-rich amino group facilitates the formation of radical cations, which polymerize into "aniline blacks" or similar conjugated impurities. This is accelerated by trace metals and light.

Troubleshooting Steps:

  • The Antioxidant Spike: Add a pinch of Ascorbic Acid or Sodium Metabisulfite to the aqueous layer during the initial extraction. This acts as a radical scavenger.

  • Temperature Control: Never heat the water bath above 40°C during rotary evaporation.

  • Storage: Store the free base under Argon/Nitrogen in the dark. If storing for >1 week, convert it to the HCl salt (which is oxidation-resistant).

Module 4: Chromatography vs. Crystallization

The Issue: Product streaks on silica gel (TLC/Column), leading to poor separation and mixed fractions.

The Science: The basic pyridine nitrogen interacts with the acidic silanol (Si-OH) groups on the silica surface, causing "tailing."

Protocol: The Amine-Silica Shield Do not run a standard Hexane/EtOAc column.

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (Et3N) .

  • Eluent: Use DCM:Methanol (95:5) with 0.5% NH₄OH (ammonium hydroxide).

    • Mechanism:[2][3][4] The NH₄OH competes for the silanol sites, allowing the aminopyridine to elute cleanly.

  • Alternative: Use Neutral Alumina instead of silica gel. Alumina is less acidic and prevents streaking without additives.

FAQ: Rapid Troubleshooting

Q: My product is trapped in an emulsion. A: Halogenated aminopyridines are surfactants.

  • Fix: Do not shake vigorously. Add solid NaCl to saturate the aqueous layer (salting out). If that fails, filter the entire biphasic mixture through a sintered glass frit containing a 1cm layer of Celite.

Q: I lost my product in the acid wash. A: Your acid was likely too weak or the volume too high, allowing the "salt" to dissolve in the water but the equilibrium favored the organic layer slightly.

  • Fix: Re-extract the acidic aqueous layer with DCM (more polar than EtOAc). Then basify the aqueous layer and extract again.[5]

Q: The product is oiling out instead of crystallizing. A: This is common with impurities.

  • Fix: Dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA) and add water dropwise until cloudy. Let it stand in the fridge. Scratch the glass to induce nucleation.

References
  • BenchChem. (2025).[1][6] Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Retrieved from

  • Organic Process Research & Development. (2019). Reactivity of 4-Aminopyridine with Halogens. ACS Publications. Retrieved from

  • Sigma-Aldrich. (2025).[7] 2-Amino-5-bromopyridine Product Specification and Safety Data. Retrieved from

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Indispensable Role of ¹H NMR in Modern Drug Discovery

An In-Depth Guide to the 1H NMR Spectroscopic Analysis of 3,5-Dibromo-4-ethylpyridin-2-amine: A Comparative Approach In the landscape of contemporary drug development and molecular research, Nuclear Magnetic Resonance (N...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectroscopic Analysis of 3,5-Dibromo-4-ethylpyridin-2-amine: A Comparative Approach

In the landscape of contemporary drug development and molecular research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. Among its variants, proton (¹H) NMR spectroscopy is arguably the most utilized, providing a wealth of information about the number of distinct protons, their chemical environment, and their spatial relationships to neighboring protons. For the medicinal chemist, a precise interpretation of a molecule's ¹H NMR spectrum is not merely an analytical step; it is a crucial validation of synthetic strategy and a fundamental prerequisite for understanding structure-activity relationships (SAR).

This guide offers a detailed, expert-level interpretation of the ¹H NMR spectrum of 3,5-Dibromo-4-ethylpyridin-2-amine, a substituted pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Understanding the influence of various substituents—such as halogens, alkyl groups, and amines—on the pyridine's spectroscopic signature is therefore of paramount importance. We will dissect the spectrum by not only assigning each signal but also by comparing it to related structures to provide a deeper context for the observed chemical shifts and coupling patterns.

Structural Features and Predicted ¹H NMR Spectrum of 3,5-Dibromo-4-ethylpyridin-2-amine

To interpret the spectrum, we must first analyze the molecule's structure to identify all non-equivalent protons.

Caption: Structure of 3,5-Dibromo-4-ethylpyridin-2-amine with key proton groups highlighted.

The structure reveals four distinct proton environments:

  • Amine (NH₂) protons: Attached to the C2 position.

  • Aromatic (H-6) proton: The sole proton on the pyridine ring.

  • Methylene (CH₂) protons: Part of the ethyl group at C4.

  • Methyl (CH₃) protons: The terminal group of the ethyl substituent.

Based on fundamental NMR principles, we can predict the characteristics of each signal:

  • Aromatic Proton (H-6): This proton is adjacent to a nitrogen atom and a carbon atom with no attached protons (C-5). Therefore, it is expected to appear as a singlet (s) . Its chemical shift will be significantly influenced by the electronic effects of the substituents. The electron-donating amino group at C-2 tends to shield protons, shifting them upfield, while the electronegative nitrogen atom and the two electron-withdrawing bromine atoms will deshield it, shifting it downfield.

  • Amine Protons (NH₂): Protons on nitrogen atoms often exhibit rapid chemical exchange with each other and with trace amounts of water in the solvent.[1] This typically results in a broad singlet (br s) . Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature.[2][3] A key confirmatory experiment is the "D₂O shake," where adding a drop of deuterium oxide to the NMR sample causes the NH₂ signal to disappear due to proton-deuterium exchange.[4]

  • Ethyl Group Protons (-CH₂CH₃): This group will give rise to a classic coupled system.

    • Methylene (CH₂): These two protons are adjacent to the three protons of the methyl group. Following the n+1 rule, their signal will be split into a quartet (q) . Being directly attached to the deshielding pyridine ring, they will appear at a lower field than the methyl protons.

    • Methyl (CH₃): These three protons are adjacent to the two protons of the methylene group. The n+1 rule predicts their signal will be split into a triplet (t) . This signal will be the most upfield in the spectrum.

    • Coupling Constant (J): The interaction between the CH₂ and CH₃ protons is a three-bond coupling (³J). For a freely rotating alkyl chain, this coupling constant is typically around 7 Hz.[5][6] This J-value will be identical for both the quartet and the triplet.

Comparative Spectral Analysis

To truly appreciate the substituent effects on the ¹H NMR spectrum, we will compare the expected data for our target molecule with that of simpler, related structures.

CompoundProton SignalPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationJ (Hz)
3,5-Dibromo-4-ethylpyridin-2-amine (Target) H-6~8.0Singlet (s)1H-
NH₂5.0 - 6.0 (broad)Broad Singlet (br s)2H-
CH₂~2.8Quartet (q)2H~7.5
CH₃~1.2Triplet (t)3H~7.5
2-Aminopyridine [7]H-6~8.1Doublet (d)1H~5.0
H-3, H-5~6.5 - 6.7Multiplet (m)2H-
H-4~7.4Triplet (t)1H~8.0
NH₂~4.5 (broad)Broad Singlet (br s)2H-
3,5-Dibromo-2-aminopyridine [8]H-6~8.0Doublet (d)1H~2.0
H-4~7.7Doublet (d)1H~2.0
NH₂~5.5 (broad)Broad Singlet (br s)2H-

Analysis of Comparative Data:

  • Effect of Bromine and Ethyl Groups: Comparing 2-aminopyridine with our target molecule highlights the dramatic simplification of the aromatic region. The multiple coupled signals in 2-aminopyridine collapse into a single singlet for the H-6 proton in the target compound due to the substitution at positions 3, 4, and 5.

  • Effect of the Ethyl Group: Comparing 3,5-Dibromo-2-aminopyridine with our target molecule demonstrates the effect of adding the ethyl group at C-4. In the former, H-4 and H-6 are present as doublets due to a small four-bond (⁴J) meta-coupling.[5] Replacing H-4 with the ethyl group eliminates this coupling, rendering the H-6 signal a singlet. The ethyl group's signals themselves provide a clear signature in the aliphatic region of the spectrum. The chemical shift of the H-6 proton remains similar, indicating that the electronic effect of the ethyl group at the para-position to H-6 is modest.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential.

1. Sample Preparation: a. Weigh approximately 5-10 mg of 3,5-Dibromo-4-ethylpyridin-2-amine directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for observing exchangeable protons like those of amines, as it forms hydrogen bonds and can slow down the exchange rate, resulting in sharper signals.[3] c. Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm. d. Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

2. Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument). b. Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity. c. Set the acquisition parameters:

  • Pulse Angle: 30-45 degrees
  • Acquisition Time: 2-4 seconds
  • Relaxation Delay: 2-5 seconds
  • Number of Scans: 8-16 scans (adjust as needed for good signal-to-noise ratio) d. Acquire the Free Induction Decay (FID) data.

3. Data Processing: a. Apply a Fourier transform to the FID to generate the frequency-domain spectrum. b. Phase the spectrum manually to ensure all peaks have a positive, symmetrical lineshape. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the peaks to determine the relative number of protons corresponding to each signal. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Workflow for Spectral Interpretation

The logical process for interpreting the acquired spectrum can be visualized as follows:

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Confirmation A Prepare Sample in Deuterated Solvent B Acquire FID on NMR Spectrometer A->B C Process Data (FT, Phasing, Calibration) B->C D Identify Number of Signals C->D E Integrate Peaks for Proton Ratios D->E F Analyze Chemical Shifts (δ) (Electronic Environment) E->F G Analyze Multiplicity (n+1) & J-Coupling (Connectivity) F->G H Perform D₂O Shake (Confirm -NH₂) G->H I Assign Signals to Specific Protons G->I H->I J Compare with Predicted & Reference Spectra I->J K Final Structure Verified J->K

Caption: A standardized workflow for ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of 3,5-Dibromo-4-ethylpyridin-2-amine provides a clear and illustrative example of how fundamental NMR principles are applied to determine molecular structure. The spectrum is characterized by a singlet in the aromatic region, a broad amine signal, and a distinct quartet-triplet pattern for the ethyl group in the aliphatic region. By comparing this spectrum to those of related pyridine derivatives, we gain a deeper understanding of how different functional groups influence chemical shifts and coupling patterns. This rigorous, comparative approach to spectral interpretation is an indispensable skill for researchers in chemistry and drug discovery, ensuring the accurate characterization of novel chemical entities.

References

  • Abramovitch, R. A., & Deady, L. W. (1974). Substituent Effects on the 1H NMR Spectra of Substituted Pyridines. In Advances in Heterocyclic Chemistry (Vol. 16, pp. 183-331). Academic Press.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Horn, M., & Tsortos, A. (2016). Solvent effects on 1H NMR chemical shifts of amine protons. Magnetic Resonance in Chemistry, 54(11), 895-899.
  • JoVE Science Education Database. (2025). NMR Spectroscopy of Amines. [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Williamson, K. L., & Masters, K. M. (2017). Macroscale and Microscale Organic Experiments. Cengage Learning.

Sources

Comparative

A Comprehensive Guide to HPLC Method Development for Purity Analysis of Aminopyridines: HILIC vs. Reversed-Phase vs. Ion-Pairing

Introduction Aminopyridines—such as 4-aminopyridine (fampridine/dalfampridine), 2-aminopyridine, and 3-aminopyridine—are critical pharmaceutical active ingredients and common synthetic intermediates. However, their physi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aminopyridines—such as 4-aminopyridine (fampridine/dalfampridine), 2-aminopyridine, and 3-aminopyridine—are critical pharmaceutical active ingredients and common synthetic intermediates. However, their physicochemical properties make them notoriously difficult to analyze via high-performance liquid chromatography (HPLC). With a highly basic pKa of approximately 9.17 and a hydrophilic logP of -0.76[1], these small molecules defy traditional chromatographic approaches.

This guide provides an objective comparison of three dominant methodologies for aminopyridine purity analysis: Standard Reversed-Phase (RP-HPLC), Ion-Pairing RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC). By examining the causality behind retention mechanisms and providing self-validating experimental protocols, this guide equips analytical scientists with the data needed to select the optimal method for their specific workflow.

Mechanistic Challenges in Aminopyridine Analysis

The fundamental challenge in analyzing aminopyridines lies in their strong basicity and high polarity.

  • Standard RP-HPLC Failure: On a standard C18 stationary phase, highly polar compounds like 4-aminopyridine exhibit little to no hydrophobic partitioning, often eluting in the void volume. Furthermore, the protonated basic nitrogen strongly interacts with residual, unendcapped silanols on the silica support via secondary ion-exchange mechanisms. This causality results in severe peak tailing, poor resolution from polar impurities, and irreproducible retention times.

  • The Ion-Pairing Solution: To overcome this, traditional methods employ ion-pairing agents (e.g., sodium octanesulfonate) at a low pH[2]. The hydrophobic alkyl chain of the reagent embeds into the C18 stationary phase, while the negatively charged sulfonate head forms a reversible ion-pair with the protonated aminopyridine. This artificially increases the analyte's hydrophobicity, yielding excellent retention and peak shape[3].

  • The HILIC Advantage: HILIC represents the modern evolution of polar compound analysis. Using a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase, HILIC relies on a stagnant water-rich layer immobilized on the particle surface[4]. Aminopyridines partition into this aqueous layer. Because HILIC does not require non-volatile ion-pairing reagents, it is inherently compatible with Mass Spectrometry (MS)[5].

MethodSelection A Target Analyte: Aminopyridines (e.g., 4-AP) B LogP < 0 & pKa > 8 (Highly Polar & Basic) A->B C Standard RP-HPLC (C18) B->C Direct Use D Ion-Pairing RP-HPLC B->D Add Alkyl Sulfonate E HILIC / Mixed-Mode B->E High Organic Phase F Poor Retention Severe Tailing C->F G Good Retention No MS Compatibility D->G H Excellent Retention MS Compatible E->H

Decision logic for selecting HPLC modes based on aminopyridine physicochemical properties.

Objective Performance Comparison

When evaluating these methodologies for purity analysis and stability-indicating assays, performance metrics must be objectively compared. The table below synthesizes typical experimental data for the analysis of 4-aminopyridine and its related impurities.

Performance MetricStandard RP-HPLC (C18)Ion-Pairing RP-HPLCHILIC (Amide/Zwitterionic)
Retention Factor (k') < 0.5 (Elutes near void)3.0 - 5.0 (Excellent)2.5 - 6.0 (Excellent)
Peak Symmetry (Tf) > 2.0 (Severe tailing)1.0 - 1.3 (Symmetrical)1.0 - 1.2 (Symmetrical)
MS Compatibility Yes (but poor retention)No (Signal suppression)Yes (Enhanced desolvation)
Equilibration Time ~10 Column Volumes>20 Column Volumes~15 Column Volumes
Primary Mechanism Hydrophobic PartitioningHydrophobic + ElectrostaticAqueous Partitioning + Ionic

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each method incorporates a System Suitability Test (SST) to confirm that the chromatographic system is fit-for-purpose before analyzing unknown samples.

Protocol A: Ion-Pairing RP-HPLC (Traditional Method)

Causality: The low pH (3.0) ensures the aminopyridine is fully protonated, maximizing its electrostatic interaction with the negatively charged octanesulfonate ion-pairing agent[2].

  • Column Selection: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.1 M Phosphate buffer (pH 3.0) containing 5 mM sodium 1-octanesulfonate[2].

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: 0-5 min (5% B), 5-20 min (5% to 30% B), 20-25 min (30% B), 25-30 min (re-equilibration at 5% B).

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 260 nm.

  • Self-Validation (SST): Inject a standard resolution mixture containing 4-aminopyridine and 3-aminopyridine. The system is validated only if the resolution (

    
    ) > 2.5 and the tailing factor (
    
    
    
    ) for 4-aminopyridine is ≤ 1.5.
    • Critical Note: Column equilibration requires at least 20 column volumes due to the slow adsorption kinetics of the ion-pairing reagent onto the C18 phase.

Protocol B: HILIC (Modern MS-Compatible Method)

Causality: In HILIC, the sample diluent must closely match the initial mobile phase (high organic). Injecting a highly aqueous sample will disrupt the stagnant water layer on the stationary phase, causing peak distortion and premature elution. Ammonium formate provides necessary ionic strength to control secondary electrostatic interactions[4].

  • Column Selection: Amide or Zwitterionic HILIC phase (e.g., 2.1 x 100 mm, 1.7 µm for UHPLC)[5].

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium formate in Water (pH 3.2, adjusted with formic acid).

    • Phase B: 100% Acetonitrile.

  • Isocratic Elution: 15% Phase A / 85% Phase B.

  • Flow Rate & Detection: 0.4 mL/min; Photodiode Array (PDA) at 260 nm and ESI-MS (Positive mode).

  • Sample Preparation: Dissolve samples in a diluent of 85% Acetonitrile / 15% Water.

  • Self-Validation (SST): Inject a standard containing 4-aminopyridine and fampridine N-oxide (a primary oxidative degradation product). The system is validated if the theoretical plate count (

    
    ) > 10,000 and the peak purity angle (via PDA) is less than the peak purity threshold, confirming no co-elution.
    

ValidationWorkflow S1 Sample Prep (High Organic Diluent) S3 System Suitability (Rs > 2.0, Tf < 1.5) S1->S3 S2 HILIC Separation (Amide/Zwitterionic) S3->S2 S5 Forced Degradation (Oxidative Stress) S2->S5 S4 Peak Purity Analysis (PDA & MS/MS) S2->S4 S5->S4 Validates

Self-validating HILIC workflow ensuring peak purity and system suitability.

Conclusion

While Ion-Pairing RP-HPLC remains a robust, traditional choice for UV-based purity analysis of aminopyridines, HILIC provides superior orthogonal selectivity and seamless mass spectrometry compatibility. By transitioning to HILIC, analytical laboratories can eliminate the lengthy equilibration times and dedicated column requirements associated with ion-pairing reagents, while achieving superior sensitivity for genotoxic impurities and degradation products.

References

  • [3] ResearchGate / Chromatographia. HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. URL: [Link]

  • [5] PubMed / Journal of Chromatography A. Analysis of 2-aminopyridine labeled glycans by dual-mode online solid phase extraction for hydrophilic interaction and reversed-phase liquid chromatography. URL: [Link]

  • [4] MDPI. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. URL: [Link]

  • [1] NPS MedicineWise. Fampyra (Fampridine) Product Information. URL: [Link]

Sources

Validation

Comparing reactivity of 3,5-dibromo vs 3,5-dichloro pyridine derivatives

Title: Comparative Reactivity Guide: 3,5-Dibromo vs. 3,5-Dichloro Pyridine Derivatives in Organic Synthesis Introduction In the landscape of pharmaceutical and agrochemical development, dihalopyridines serve as versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: 3,5-Dibromo vs. 3,5-Dichloro Pyridine Derivatives in Organic Synthesis

Introduction In the landscape of pharmaceutical and agrochemical development, dihalopyridines serve as versatile, privileged scaffolds[1]. While 2,6-dihalopyridines are highly activated for nucleophilic attack, the isomeric 3,5-dihalopyridines present a unique synthetic challenge. Because the halogens are positioned meta to the pyridine nitrogen, they are electronically deactivated toward standard Nucleophilic Aromatic Substitution (SNAr)[1]. Consequently, functionalization heavily relies on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings[2].

This guide provides an objective, data-driven comparison of 3,5-dibromopyridine and 3,5-dichloropyridine, analyzing how their distinct bond dissociation energies and steric profiles dictate catalyst selection, reaction conditions, and overall synthetic efficiency.

Mechanistic Foundations & Reactivity Profiling

A. Oxidative Addition & Bond Dissociation Causality The fundamental divergence in reactivity between these two scaffolds lies in the carbon-halogen bond strength. The C–Br bond in 3,5-dibromopyridine is significantly weaker (~68 kcal/mol) than the C–Cl bond in 3,5-dichloropyridine (~81 kcal/mol). In palladium-catalyzed cross-couplings, the initial and often rate-determining step is the oxidative addition of the Pd(0) species into the C–X bond[3].

  • 3,5-Dibromopyridine : Readily undergoes oxidative addition with standard, commercially available catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under mild heating (80 °C)[4].

  • 3,5-Dichloropyridine : The stronger C–Cl bond is notoriously reluctant to participate in oxidative addition with standard phosphine ligands. Successful activation requires electron-rich, sterically demanding ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) like IPr. These ligands increase the electron density on the palladium center, thereby lowering the activation energy barrier for C–Cl cleavage[2][5].

B. Nucleophilic Aromatic Substitution (SNAr) Dynamics For SNAr to proceed efficiently in pyridines, the leaving group must be ortho or para to the nitrogen atom, allowing the intermediate Meisenheimer complex to delocalize the negative charge onto the electronegative nitrogen[1]. Because the 3- and 5-positions are meta to the nitrogen, this stabilization is absent. Consequently, both 3,5-dibromo and 3,5-dichloropyridine are sluggish in SNAr reactions. Forcing conditions—such as high temperatures (100–150 °C), sealed pressure vessels, and strong nucleophiles (e.g., sodium methoxide)—are mandatory to achieve moderate yields[1][6].

Visualizing Catalyst Selection & Reaction Pathways

CatalystSelection Start Select 3,5-Dihalopyridine Dibromo 3,5-Dibromopyridine (Weaker C-Br Bond) Start->Dibromo Dichloro 3,5-Dichloropyridine (Stronger C-Cl Bond) Start->Dichloro CatBr Standard Catalysts e.g., Pd(PPh3)4, Pd(dppf)Cl2 Dibromo->CatBr CatCl Advanced Ligands e.g., Pd/XPhos, Pd/NHC (IPr) Dichloro->CatCl CondBr Mild Conditions 80-100°C, Weak Bases CatBr->CondBr CondCl Harsh Conditions >100°C, Strong Bases CatCl->CondCl

Logical workflow for catalyst and condition selection based on halogen bond energy.

Mechanism Pd0 Pd(0)L_n Active Species SubBr 3,5-Dibromopyridine Pd0->SubBr SubCl 3,5-Dichloropyridine Pd0->SubCl OABr Fast Oxidative Addition (Low Activation Energy) SubBr->OABr OACl Slow Oxidative Addition (High Activation Energy) SubCl->OACl PdIIBr Pd(II) Aryl Bromide Complex OABr->PdIIBr PdIICl Pd(II) Aryl Chloride Complex OACl->PdIICl

Mechanistic divergence during the rate-determining oxidative addition step in cross-coupling.

Comparative Quantitative Data

The following table summarizes the experimental parameters and expected performance for key transformations based on recent literature[2][4][5].

Reaction TypeSubstrateCatalyst / Ligand SystemBase & SolventTemp (°C)Expected Yield
Suzuki-Miyaura 3,5-DibromopyridinePd(PPh₃)₄ (2-5 mol%)Cs₂CO₃, EtOH/H₂O80 °C55–85%
Suzuki-Miyaura 3,5-DichloropyridinePd(OAc)₂ / XPhos or IPrK₂CO₃ or K₃PO₄, Dioxane100–110 °C40–70%
Negishi Coupling 3,5-DibromopyridinePd₂(dba)₃ / P(t-Bu)₃THF (with Organozinc)60 °C60–80%
Kochi-Fürstner 3,5-DichloropyridineFe(acac)₃THF (with Grignard)0–25 °C~50–60%
SNAr (Methoxide) 3,5-DibromopyridineNone (NaOMe nucleophile)DMF100 °C60–75%
SNAr (Amination) 3,5-DichloropyridineNone (Piperidine)DMSO / NMP150 °C (Pressure)<40%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols outline the optimized conditions for mono-coupling these derivatives. The causality behind the reagent choices is explicitly detailed to ensure a self-validating workflow.

Protocol A: Suzuki-Miyaura Cross-Coupling of 3,5-Dibromopyridine [4] Objective: Efficient C–C bond formation utilizing the highly reactive C–Br bond under mild conditions.

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 3,5-dibromopyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (5 mol%). Causality: Pd(PPh₃)₄ is sufficient here because the relatively weak C–Br bond readily undergoes oxidative addition without the need for highly electron-rich, bulky ligands.

  • Solvent & Base Addition: Add a degassed mixture of Ethanol/Toluene (1:1) and an aqueous solution of Cs₂CO₃ (2.0 equiv). Causality: Cs₂CO₃ provides excellent solubility and accelerates the transmetalation step, while the biphasic solvent system ensures both organic and inorganic components remain solvated.

  • Execution: Heat the biphasic mixture to 80 °C with vigorous stirring for 12–18 hours. Monitor via LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling of 3,5-Dichloropyridine [2] Objective: Overcoming the high activation barrier of the C–Cl bond using a specialized catalyst system.

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with 3,5-dichloropyridine (1.0 equiv), arylboronic acid pinacol ester (1.2 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%). Causality: The bulky, electron-rich biaryl phosphine ligand (XPhos) is critical. It forces the formation of a highly reactive, monoligated Pd(0) species that facilitates the difficult oxidative addition into the strong C–Cl bond.

  • Solvent & Base Addition: Add anhydrous K₃PO₄ (3.0 equiv) and anhydrous 1,4-dioxane. Causality: K₃PO₄ is a strong, non-nucleophilic base that promotes transmetalation without competing SNAr side reactions. Dioxane allows for higher reaction temperatures compared to THF or Ethanol.

  • Execution: Seal the vial, remove from the glovebox, and heat to 110 °C for 24 hours.

  • Work-up: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Conclusion

The selection between 3,5-dibromopyridine and 3,5-dichloropyridine dictates the trajectory of the synthetic campaign. While the dibromo-derivative offers operational simplicity and broader compatibility with standard palladium catalysts, the dichloro-derivative provides a cost-effective alternative that, when paired with rational ligand design (e.g., XPhos or NHCs), can achieve comparable synthetic utility.

References

  • Benchchem. "A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals". Benchchem. 1

  • MDPI. "Transition Metal Catalyzed Cross-Coupling Reactions". Catalysts. 7

  • MDPI. "Synthesis of a Bcl9 Alpha-Helix Mimetic for Inhibition of PPIs by a Combination of Electrooxidative Phenol Coupling and Pd-Catalyzed Cross Coupling". Catalysts. 2

  • Royal Society of Chemistry (RSC). "Experimental section Materials and synthesis 3,5-Dibromopyridine". 4

  • NIH/PMC. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems". 5

  • Benchchem. "A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis". Benchchem. 6

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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3,5-Dibromo-4-ethylpyridin-2-amine
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